Cdk4/6-IN-2
Description
Significance of Cyclin-Dependent Kinases in Cell Cycle Regulation
Cyclin-dependent kinases (CDKs) are a family of serine/threonine protein kinases that are essential for the orderly progression of the eukaryotic cell cycle. nih.govwikipedia.org Their activity is dependent on binding to regulatory protein partners called cyclins. creativebiolabs.netwikipedia.org The formation of these cyclin-CDK complexes at specific phases of the cell cycle triggers the phosphorylation of key substrate proteins, thereby driving the cell from one phase to the next. nih.govresearchgate.net
A crucial transition point in the cell cycle is the G1/S checkpoint, which commits the cell to a round of DNA replication (S phase). khanacademy.org This transition is largely governed by the activity of CDK4 and CDK6. nih.gov In response to growth-promoting signals, D-type cyclins (cyclin D1, D2, and D3) are synthesized and bind to CDK4 and CDK6. nih.govmdpi.com This active complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb). mdpi.commdpi.com In its unphosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis. khanacademy.orgfrontiersin.org Phosphorylation by the cyclin D-CDK4/6 complex causes Rb to release E2F, allowing for the transcription of S-phase genes and progression of the cell cycle. frontiersin.orgfrontiersin.org
The activity of CDKs is also tightly regulated by a group of proteins known as CDK inhibitors (CKIs). nih.govwikipedia.org This intricate system of checks and balances ensures that cells only divide when appropriate and that the integrity of the genome is maintained. creativebiolabs.net
Rationale for Cyclin-Dependent Kinase 4/6 Inhibition in Oncology
The rationale for targeting CDK4/6 in cancer therapy is rooted in the frequent dysregulation of the cyclin D-CDK4/6-Rb pathway in many types of tumors. clinmedjournals.orgersnet.org This pathway can become hyperactivated through various mechanisms, including the overexpression of cyclin D, amplification of the CDK4 or CDK6 genes, or loss-of-function mutations in the genes encoding CDK inhibitors. nih.govnih.gov Such alterations lead to the constitutive phosphorylation of Rb, the continuous release of E2F, and consequently, uncontrolled cell proliferation. mdpi.com
By specifically inhibiting the kinase activity of CDK4 and CDK6, therapeutic agents can prevent the phosphorylation of Rb. nih.gov This maintains Rb in its active, growth-suppressive state, leading to a cell cycle arrest in the G1 phase. nih.govfrontiersin.org For cancer cells that are dependent on this pathway for their proliferation, this arrest can halt tumor growth. ersnet.orgnih.gov A key requirement for the efficacy of CDK4/6 inhibitors is the presence of a functional Rb protein; cancers with a mutated, non-functional Rb are inherently resistant to these inhibitors. frontiersin.orgersnet.org
This targeted approach has shown significant promise, particularly in hormone receptor-positive (HR+) breast cancer, where the cyclin D-CDK4/6-Rb pathway is often a key driver of tumor growth. onclive.commdpi.com The synergy observed when combining CDK4/6 inhibitors with anti-estrogen therapies further strengthens the rationale for their use in this setting. nih.govonclive.com
Overview of the Cdk4/6-IN-2 Class of Inhibitors in Clinical Development
While several CDK4/6 inhibitors such as Palbociclib (B1678290), Ribociclib (B560063), and Abemaciclib (B560072) are now established in clinical practice, research continues into new and potentially improved compounds. clinmedjournals.orgersnet.orgnih.gov this compound is a potent, specific, and investigational inhibitor of CDK4 and CDK6. glpbio.com It is identified as compound 1 in patent US20180000819A1. glpbio.com
Preclinical data demonstrate the high potency and selectivity of this compound. In enzymatic assays, it exhibits strong inhibitory activity against its target kinases. glpbio.comtargetmol.com This translates into effective inhibition of cell proliferation across a panel of different cancer cell lines in laboratory studies. glpbio.comtargetmol.com
Table 1: In Vitro Activity of this compound
| Target/Cell Line | IC₅₀ (nM) |
|---|---|
| Enzymatic Activity | |
| CDK4 | 2.7 |
| CDK6 | 16 |
| Cellular Antiproliferative Activity | |
| JeKo-1 (Mantle cell lymphoma) | 36.98 |
| MV-4-11 (Acute myeloid leukemia) | 139 |
| H441 (Lung cancer) | 147.8 |
| SW780 (Bladder cancer) | 162.5 |
| PC3 (Prostate cancer) | 260.5 |
| H358 (Lung cancer) | 290.9 |
| HGC-27 (Gastric cancer) | 316.4 |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates greater potency. Data sourced from glpbio.comtargetmol.com.
The development of specific inhibitors like this compound underscores the ongoing effort to refine cancer therapies. By targeting the fundamental machinery of cell cycle progression, these compounds offer a focused strategy to combat the uncontrolled growth characteristic of cancer. Further preclinical and clinical investigation is necessary to fully elucidate the therapeutic potential of this compound.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Abemaciclib |
| This compound |
| Palbociclib |
| Ribociclib |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)methyl]-N-[5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyridin-2-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2N8/c1-5-35-6-8-36(9-7-35)16-19-13-31-27(32-14-19)34-25-12-21(23(29)15-30-25)20-10-22(28)26-24(11-20)37(17(2)3)18(4)33-26/h10-15,17H,5-9,16H2,1-4H3,(H,30,31,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOYPFUEZDEQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(N=C2)NC3=NC=C(C(=C3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanisms of Action of Cdk4/6 in 2
Fundamental Cell Cycle Arrest in G1 Phase
Cdk4/6-IN-2 induces cell cycle arrest primarily in the G1 phase, the initial growth phase of the cell cycle. dovepress.comembopress.org This arrest prevents cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting proliferation. researchgate.netmdpi.com
Cyclin D-CDK4/6-Retinoblastoma (Rb) Pathway Modulation
The progression through the G1 phase of the cell cycle is tightly controlled by the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway. frontiersin.orgresearchgate.net Cyclin D proteins, in response to extracellular growth signals, bind to and activate CDK4 and CDK6. aacrjournals.orgrevvity.com This activated complex is a key target of this compound. By inhibiting CDK4/6, this compound prevents the subsequent steps in the pathway that lead to cell cycle progression. frontiersin.orgfrontiersin.org The activity of the Cyclin D-CDK4/6 complex is crucial for overcoming the G1 restriction point, a critical checkpoint that determines a cell's commitment to division. clinmedjournals.org
Phosphorylation of Rb Protein and E2F Transcription Factor Release
A primary function of the active Cyclin D-CDK4/6 complex is the phosphorylation of the Retinoblastoma protein (Rb). aacrjournals.orgaacrjournals.org In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, effectively sequestering them and preventing them from activating the transcription of genes necessary for the S phase. nih.govaacrjournals.org When CDK4/6 phosphorylates Rb, it causes a conformational change that leads to the release of E2F. nih.govspandidos-publications.com These freed E2F transcription factors then initiate the expression of genes required for DNA replication and cell cycle advancement. clinmedjournals.orgdovepress.com this compound, by inhibiting CDK4/6, prevents the phosphorylation of Rb. revvity.comfrontiersin.org This maintains Rb in its active, hypophosphorylated state, bound to E2F, thus keeping the cell arrested in the G1 phase. researchgate.netnih.gov
| Condition | CDK4/6 Activity | Rb Phosphorylation | E2F Status | Cell Cycle Progression |
|---|---|---|---|---|
| Normal Mitogenic Signaling | Active | Phosphorylated | Released | Proceeds to S Phase |
| Presence of this compound | Inhibited | Hypophosphorylated | Sequestered by Rb | Arrested in G1 Phase |
Interplay with Upstream Oncogenic Signaling Pathways
The activity of the CDK4/6 pathway is influenced by a variety of upstream oncogenic signaling pathways. frontiersin.org this compound's efficacy can be understood in the context of its ability to counteract the pro-proliferative signals emanating from these pathways.
RAS/RAF/MEK/ERK Pathway Interactions
The RAS/RAF/MEK/ERK (also known as the MAPK) pathway is a critical signaling cascade that responds to extracellular growth factors and often harbors activating mutations in cancer. mdpi.comiiarjournals.org A key downstream effect of this pathway is the increased transcription of Cyclin D1, which in turn activates CDK4/6. mdpi.comnih.gov Therefore, in cancers driven by mutations in the RAS/RAF/MEK/ERK pathway, there is often an overabundance of the Cyclin D-CDK4/6 complex, leading to uncontrolled cell proliferation. iiarjournals.org By directly inhibiting CDK4/6, this compound can effectively block the proliferative signals originating from an overactive RAS/RAF/MEK/ERK pathway. frontiersin.orgmdpi.com
PI3K/AKT/mTOR Pathway Interactions
The PI3K/AKT/mTOR pathway is another central signaling network that governs cell growth, survival, and proliferation. spandidos-publications.comdovepress.com Activation of this pathway, often through mutations in genes like PIK3CA, leads to an increase in Cyclin D1 levels, thereby promoting CDK4/6 activity. nih.govresearchgate.net There is also evidence of a reciprocal relationship where the Cyclin D-CDK4/6 complex can stimulate mTORC1 signaling. nih.gov This creates a feedback loop that can drive tumor growth. This compound can disrupt this by inhibiting the downstream effector of this pathway, CDK4/6, leading to cell cycle arrest. spandidos-publications.comnih.gov The interplay is complex, with both pathways converging on the regulation of cell cycle machinery. frontiersin.orgresearchgate.net
Estrogen Receptor Signaling Crosstalk
In hormone receptor-positive (HR+) cancers, such as a significant subset of breast cancers, estrogen receptor (ER) signaling is a primary driver of proliferation. spandidos-publications.comdovepress.com Estrogen, upon binding to its receptor, can induce the transcription of Cyclin D1, leading to the activation of CDK4/6 and subsequent cell cycle progression. iiarjournals.orgnih.gov This makes the CDK4/6 pathway a critical downstream effector of ER signaling. nih.gov this compound's ability to inhibit CDK4/6 provides a mechanism to block the proliferative effects of estrogen signaling, even in cases where resistance to traditional endocrine therapies has developed. clinmedjournals.orgfrontiersin.org The synergistic effect of inhibiting both the ER pathway and the CDK4/6 pathway has been a successful strategy in treating HR+ breast cancer. dovepress.comnih.gov
| Upstream Pathway | Effect on Cyclin D1 | Role of this compound |
|---|---|---|
| RAS/RAF/MEK/ERK | Increases transcription | Blocks the pro-proliferative signal by inhibiting CDK4/6 |
| PI3K/AKT/mTOR | Increases levels | Disrupts the feedback loop by inhibiting CDK4/6 |
| Estrogen Receptor (ER) | Induces transcription | Inhibits the downstream proliferative effects of estrogen signaling |
Context-Dependent Effects Beyond G1 Arrest
Beyond its primary role in halting cell proliferation, this compound and other inhibitors in its class can elicit more complex and lasting cellular outcomes, including the induction of cellular senescence and direct effects on tumor cell viability.
Induction of Cellular Senescence
Prolonged exposure to CDK4/6 inhibitors can push cancer cells into a state of cellular senescence, a form of irreversible cell cycle arrest. embopress.orgresearchgate.net This senescent state is characterized by a stable growth arrest and the secretion of a specific set of bioactive molecules, known as the Senescence-Associated Secretory Phenotype (SASP). researchgate.netmdpi.com
Research indicates that the induction of senescence by CDK4/6 inhibitors is often dependent on the tumor suppressor protein p53. embopress.org Studies have shown that long-term treatment with these inhibitors leads to the activation of p53 and its downstream targets. embopress.org This can result in cells either remaining in a G0/G1-like arrested state or re-entering the S-phase with under-licensed replication origins, leading to replication stress and subsequent arrest in the G2 phase. embopress.org
Interestingly, the SASP induced by CDK4/6 inhibitors appears to be distinct from that induced by genotoxic agents. It is often enriched in p53-associated factors but lacks many of the pro-inflammatory components typically driven by the NF-κB pathway. biorxiv.org This unique secretory profile may contribute to the clearance of senescent tumor cells by the immune system. embopress.orgresearchgate.net
The induction of senescence is a key mechanism through which CDK4/6 inhibitors can lead to a durable anti-tumor response. embopress.orgresearchgate.net In preclinical models, the induction of senescence has been associated with increased infiltration of cytotoxic CD8+ T cells into the tumor microenvironment. researchgate.net
Impact on Tumor Cell Death and Regression
While the primary effect of many CDK4/6 inhibitors is cytostatic (inhibiting cell growth), some, like abemaciclib (B560072), have demonstrated the ability to induce tumor cell death and regression, rather than just cell cycle arrest. nih.govfrontiersin.org This cytotoxic effect appears to be dose-dependent and can occur even in the absence of a functional RB protein, suggesting off-target effects beyond CDK4/6. nih.govfrontiersin.org
The mechanisms underlying CDK4/6 inhibitor-induced cell death are not fully elucidated but may involve the induction of autophagy, a cellular stress response. nih.gov Some studies have also pointed to the potential for these inhibitors to enhance the immunogenicity of tumor cells, making them more susceptible to immune-mediated killing. nih.govmdpi.com For instance, treatment with CDK4/6 inhibitors has been shown to increase the presentation of tumor antigens. researchgate.net
Furthermore, the induction of senescence itself can contribute to tumor regression by triggering an anti-tumor immune response. researchgate.net The specific composition of the SASP induced by CDK4/6 inhibitors may play a crucial role in recruiting immune cells to eliminate the senescent tumor cells. embopress.org
Molecular Specificity and Potency Differences among CDK4/6 Inhibitors
While all approved CDK4/6 inhibitors target the same core enzymes, they exhibit notable differences in their molecular structures, potency, and selectivity, which can translate into distinct biological effects and clinical profiles. sabcsmeetingnews.orgnih.gov
This compound is a potent inhibitor of both CDK4 and CDK6, with reported IC50 values of 2.7 nM and 16 nM, respectively. targetmol.com This positions it as a highly effective inhibitor of its target kinases. For comparison, other well-known CDK4/6 inhibitors also display potent but varied activity.
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Structural Scaffold |
| This compound | 2.7 targetmol.com | 16 targetmol.com | Not specified |
| Palbociclib (B1678290) | 11 mdpi.com | 16 mdpi.com | Pyrido[2,3-d]pyrimidin-7-one frontiersin.org |
| Ribociclib (B560063) | 10 mdpi.com | 39 mdpi.com | Pyrido[2,3-d]pyrimidin-7-one frontiersin.org |
| Abemaciclib | 2 mdpi.com | 10 mdpi.com | 2-anilino-2,4-pyrimidine-[5-benzimidazole] frontiersin.org |
As the table illustrates, abemaciclib is the most potent inhibitor of CDK4, with an IC50 of 2 nM, and is notably more potent against CDK4 than CDK6. mdpi.comnih.gov Palbociclib exhibits similar potency against both CDK4 and CDK6. mdpi.com Ribociclib is more potent against CDK4 than CDK6. mdpi.com
These differences in potency and selectivity can have significant biological consequences. For instance, abemaciclib's greater potency against CDK4, which is considered more critical for breast tumorigenesis, may contribute to its distinct clinical activity. nih.gov Furthermore, at higher concentrations, abemaciclib has been shown to inhibit other kinases, including CDK1, CDK2, and CDK9, which may explain its ability to induce cell death even in RB-deficient cells, a feature not observed with palbociclib or ribociclib at all dose levels. nih.govfrontiersin.org
The structural differences between these inhibitors also play a role. Palbociclib and ribociclib share a similar pyrido[2,3-d]pyrimidin-7-one scaffold, while abemaciclib is based on a 2-anilino-2,4-pyrimidine-[5-benzimidazole] structure. frontiersin.orgoup.com These structural variations influence their binding to the ATP pocket of the kinases and contribute to their unique selectivity profiles. mdpi.comnih.gov
Preclinical Research on Cdk4/6 in 2
In Vitro Studies on Cancer Cell Lines
In vitro research, which is conducted in a controlled environment outside of a living organism, such as a test tube or petri dish, has been instrumental in characterizing the preclinical profile of Cdk4/6-IN-2 and other CDK4/6 inhibitors. These studies typically utilize cancer cell lines, which are cells that have been adapted to grow continuously in a laboratory setting.
Studies have consistently demonstrated that CDK4/6 inhibitors can effectively inhibit the growth of various cancer cell lines. medicaljournalssweden.se For instance, the CDK4/6 inhibitor abemaciclib (B560072) has been shown to decrease the proliferation of breast cancer cells. medicaljournalssweden.se Similarly, palbociclib (B1678290) has been observed to inhibit the growth of breast, colon, and lung carcinoma cells in a cytostatic manner, meaning it stops the cells from dividing. medicaljournalssweden.se
The sensitivity of cancer cell lines to CDK4/6 inhibitors can vary. For example, in a panel of 44 breast cancer cell lines, those that were estrogen receptor-positive (ER+)/HER2-negative and those with HER2 amplification showed the highest sensitivity to abemaciclib. medicaljournalssweden.se This suggests that the genetic and molecular characteristics of the cancer cells can influence their response to these inhibitors.
Interactive Table: Growth Inhibition of Cancer Cell Lines by CDK4/6 Inhibitors
| Cell Line Type | Inhibitor | Observed Effect |
|---|---|---|
| Breast Cancer | Abemaciclib | Decreased proliferation medicaljournalssweden.se |
| Breast, Colon, Lung Carcinoma | Palbociclib | Growth inhibition medicaljournalssweden.se |
| ER+/HER2- Breast Cancer | Abemaciclib | High sensitivity medicaljournalssweden.se |
A key mechanism by which CDK4/6 inhibitors exert their anti-cancer effects is by inducing cell cycle arrest, primarily at the G1 checkpoint. researchgate.netub.edu The cell cycle is composed of several phases, and the G1 phase is a critical period of growth before the cell commits to DNA replication (S phase). ub.edu By inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the retinoblastoma protein (pRb), a key step for progression from G1 to S phase. ub.edu
Treatment with CDK4/6 inhibitors leads to an accumulation of cells in the G1 phase. nih.govnih.gov For example, studies with the CDK4/6 inhibitor LEE011 (ribociclib) in neuroblastoma cell lines showed a dose-dependent increase in the proportion of cells in the G0/G1 phase. nih.gov This G1 arrest was significant in sensitive cell lines, while resistant lines only arrested at much higher concentrations. nih.gov Similarly, palbociclib has been shown to cause 95% of treated breast, colon, and lung carcinoma cells to arrest in the G1 phase. medicaljournalssweden.se This reversible G1 arrest can become more permanent with prolonged exposure to the drug. nih.gov
The effects of this compound and other CDK4/6 inhibitors extend to the modulation of various molecular signaling pathways that are crucial for cancer cell growth and survival. A primary target is the retinoblastoma protein (pRb). nih.gov In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. nih.gov CDK4/6 inhibitors block the phosphorylation of pRb, thereby maintaining its tumor-suppressive function. nih.gov
Beyond the core cell cycle machinery, CDK4/6 inhibitors can also impact other critical signaling pathways. For instance, combining palbociclib with pyrotinib (B611990) in HER2+ breast cancer models led to a significant decrease in phosphorylated AKT (pAKT). frontiersin.org The PI3K/AKT/mTOR pathway is a key driver of cell growth and survival, and its inhibition can contribute to the anti-tumor effects of CDK4/6 inhibitors. frontiersin.org Furthermore, studies have shown that CDK4/6 inhibition can lead to the downregulation of downstream targets of the mTOR pathway, such as phosphorylated S6 ribosomal protein (p-S6). ashpublications.org
Interactive Table: Molecular Pathway Modulation by CDK4/6 Inhibitors
| Pathway Component | Inhibitor | Effect | Cancer Type |
|---|---|---|---|
| pRb | Palbociclib, Abemaciclib | Inhibition of phosphorylation medicaljournalssweden.senih.gov | Breast Cancer |
| pAKT | Palbociclib (in combination) | Decreased phosphorylation frontiersin.org | HER2+ Breast Cancer |
In Vivo Studies Using Animal Models (Xenografts, Patient-Derived Xenografts)
In vivo studies, which are conducted in living organisms, are essential for evaluating the efficacy of potential cancer therapies in a more complex biological system. Animal models, such as xenografts, where human cancer cells are implanted into immunodeficient mice, and patient-derived xenografts (PDXs), which involve implanting tumor tissue from a patient, are widely used. biorxiv.org
Preclinical studies in animal models have consistently shown that CDK4/6 inhibitors can effectively control tumor growth. biorxiv.org For example, palbociclib has demonstrated the ability to reduce tumor size in a subcutaneous mouse model of chemo-naïve mesothelioma cells. biorxiv.org In multiple myeloma xenograft models, the combination of an ERK1/2 inhibitor and a CDK4/6 inhibitor resulted in a significant decrease in tumor burden. ashpublications.org
The efficacy of these inhibitors is often linked to the molecular characteristics of the tumor. For instance, in liposarcoma xenografts, the CDK4/6 inhibitor LEE011 significantly decreased tumor growth. aacrjournals.org Similarly, in HER2-amplified breast cancer xenografts, the combination of abemaciclib, trastuzumab, and tamoxifen (B1202) was highly effective in controlling tumor growth. aacrjournals.org
In some instances, treatment with CDK4/6 inhibitors can lead to not just the stabilization of tumor growth but also to tumor regression, meaning a reduction in the size of the tumor. nih.gov The CDK4/6 inhibitor abemaciclib has been shown to cause regression of bulky tumors in a transgenic mouse model of mammary carcinoma. nih.govresearchgate.net Similarly, in xenograft models of solid tumors, the second-generation CDK inhibitor dinaciclib (B612106) demonstrated significant tumor regression. medicaljournalssweden.se
The combination of CDK4/6 inhibitors with other targeted therapies can enhance their ability to induce tumor regression. For example, in HER2+ breast cancer models, the combination of abemaciclib with trastuzumab led to significant tumor regression. frontiersin.org It is important to note that tumor regression may be followed by regrowth upon withdrawal of the drug. medicaljournalssweden.se
Evaluation of Survival Outcomes
The following table summarizes the survival outcomes from these preclinical studies.
| Cancer Model | CDK4/6 Inhibitor | Combination Agent(s) | Survival Outcome |
| Malignant Pleural Mesothelioma | Palbociclib | - | Prolonged overall survival researchgate.net |
| Brain Metastasis | Abemaciclib | Anti-PD-1 | Increased median survival (44 days vs. 29 days for control) aacrjournals.org |
| Small Cell Lung Cancer | Trilaciclib | Chemotherapy/ICI | Enhanced overall survival bmj.com |
| HER2+ Breast Cancer Brain Metastasis | PRT3645 | Tucatinib (B611992) | Significantly enhanced median survival preludetx.com |
Efficacy in Specific Cancer Types in Preclinical Models
Preclinical research has firmly established the rationale for using CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer. nih.govtheoncologynurse.comjhoponline.com The cyclin D-CDK4/6-retinoblastoma (Rb) pathway is frequently dysregulated in this subtype, making it a prime therapeutic target. nih.govclinmedjournals.org Studies have shown that HR+ breast cancers with high levels of estrogen receptor (ER), cyclin D1, and Rb, coupled with low p16 levels, exhibit heightened sensitivity to CDK4/6 inhibitors. nih.gov
In vitro experiments demonstrated that the CDK4 inhibitor palbociclib could reduce the growth of fulvestrant-resistant ER+ cell lines and inhibit tumor growth in mouse models with ER+ breast cancer. mdpi.com Preclinical data also indicate that CDK4/6 inhibitors can overcome resistance to endocrine therapies. nih.gov For instance, the combination of CDK4/6 inhibitors with endocrine therapy has shown significant efficacy. tandfonline.comtandfonline.com Furthermore, preclinical studies suggest that even after developing resistance to CDK4/6 inhibitors, HR+ breast cancers may remain sensitive to inhibitors of the PI3K axis. tandfonline.com
The efficacy of these inhibitors is linked to their ability to induce G1 cell cycle arrest and senescence. clinmedjournals.orgnih.gov Abemaciclib, a selective CDK4/6 inhibitor, has demonstrated the ability to inhibit the phosphorylation of Rb, leading to G1 arrest and a halt in cellular proliferation in preclinical models. clinmedjournals.org
The table below highlights key preclinical findings for CDK4/6 inhibitors in HR-positive breast cancer.
| CDK4/6 Inhibitor | Preclinical Model | Key Findings |
| Palbociclib | Fulvestrant-resistant ER+ cell lines, ER+ breast cancer mouse model | Reduced tumor cell growth. mdpi.com |
| Abemaciclib | HR+ breast cancer models | Inhibited Rb phosphorylation, caused G1 arrest, and inhibited cellular proliferation. clinmedjournals.org |
| General CDK4/6 Inhibitors | HR+ breast cancer models | Effective in combination with endocrine therapies; can overcome endocrine resistance. nih.govtandfonline.com |
Preclinical evidence supports the use of CDK4/6 inhibitors in HER2-positive breast cancer, particularly in overcoming resistance to standard HER2-targeted therapies. ecancer.orgnih.gov Studies have shown that the cyclin D1-CDK4 pathway can mediate resistance to anti-HER2 treatments. nih.gov Targeting this pathway with a CDK4/6 inhibitor like abemaciclib has been shown to re-sensitize resistant tumor cells to anti-HER2 therapy. nih.gov
In preclinical models, the combination of CDK4/6 inhibitors with HER2-targeted agents has demonstrated synergistic effects. ecancer.orgmdpi.comfrontiersin.org For example, combining abemaciclib with a HER2-blocking drug was more effective at stopping tumor growth in mouse models than either drug used alone. ecancer.org Similarly, the combination of palbociclib with the HER2-targeted drug pyrotinib showed high synergy and greater antitumor activity than either agent individually. frontiersin.org This combination led to a significant decrease in the activation of pAKT and pHER3, inducing G0-G1 arrest and increasing apoptosis without a notable rise in toxicity. frontiersin.org
Furthermore, preclinical studies have explored combinations with other targeted therapies. The brain-penetrant CDK4/6 inhibitor PRT3645, when combined with the HER2 inhibitor tucatinib, was highly effective in a HER2-positive orthotopic human breast cancer brain metastasis model. preludetx.com The rationale for testing CDK4/6 inhibition in HR-positive/HER2-positive disease is partly based on preclinical data showing that CDK4/6 is downstream of several resistance mechanisms for HER2-targeted therapy and can reverse resistance to trastuzumab in cell lines and xenograft models. onclive.com
The following table summarizes key preclinical findings for CDK4/6 inhibitors in HER2-positive breast cancer.
| CDK4/6 Inhibitor | Combination Agent | Preclinical Model | Key Findings |
| Abemaciclib | HER2-blocking drug | Mouse models | More effective in halting tumor growth than either drug alone; re-sensitized resistant cells. nih.govecancer.org |
| Palbociclib | Pyrotinib | HER2+ breast cancer models | Highly synergistic antitumor activity; induced G0-G1 arrest and apoptosis. frontiersin.org |
| PRT3645 | Tucatinib | HER2+ orthotopic human breast cancer brain metastasis model | Highly efficacious combination. preludetx.com |
| General CDK4/6 Inhibitors | Trastuzumab | Cell lines and xenograft models | Can reverse resistance to trastuzumab. onclive.com |
The application of CDK4/6 inhibitors in triple-negative breast cancer (TNBC) is an area of active preclinical investigation. researchgate.netnih.gov While TNBC is generally considered a poor candidate for CDK inhibition due to the frequent loss of the Rb protein, certain subtypes show sensitivity. onclive.commedizinonline.com Preclinical studies have indicated that TNBCs express CDK4/6, and their growth can be inhibited by CDK4/6 inhibitors. nih.gov
Specifically, preclinical data suggest that androgen receptor (AR)-positive TNBC is the subtype most sensitive to CDK4/6 inhibition. onclive.com The efficacy in these models appears to be related to AR expression, and combining CDK4/6 inhibitors with antiandrogens has been shown to effectively inhibit tumor growth. onclive.com
Furthermore, preclinical studies have explored the potential of combining CDK4/6 inhibitors with other agents. Synergistic effects have been suggested when CDK4/6 inhibitors are combined with PI3K-mTOR inhibitors or anti-EGFR agents. onclive.com Preclinical research also indicates that these inhibitors may enhance the efficacy of chemotherapy, which is a standard treatment for TNBC. dovepress.com
The table below outlines key preclinical findings for CDK4/6 inhibitors in triple-negative breast cancer.
| CDK4/6 Inhibitor | Combination Agent | Preclinical Model | Key Findings |
| General CDK4/6 Inhibitors | Antiandrogens | AR-positive TNBC models | Effective inhibition of tumor growth. onclive.com |
| General CDK4/6 Inhibitors | PI3K-mTOR inhibitors, anti-EGFR agents | TNBC models | Potential for synergistic effects. onclive.com |
| General CDK4/6 Inhibitors | Chemotherapy | TNBC models | May improve the efficacy of chemotherapy. dovepress.com |
Preclinical research has highlighted the potential of CDK4/6 inhibitors in treating lung cancer, particularly non-small cell lung cancer (NSCLC) and its subtypes. nih.govfrontiersin.org Dysregulation of the CDK-cyclin-RB pathway is common in over 90% of lung cancers, making CDK4/6 a key therapeutic target. frontiersin.org
In KRAS-mutant NSCLC, preclinical evidence suggests a lethal interaction between KRAS oncogenes and CDK4 inhibition. onclive.com In mouse models, KRAS-driven lung cancer shows a high dependency on CDK4. aacrjournals.org Preclinical studies have demonstrated that combining CDK4/6 inhibitors with inhibitors of the MAPK cascade (like MEK and ERK inhibitors) can synergistically prevent G1 progression in KRAS-mutant NSCLC. nih.gov For instance, the combination of palbociclib and the MEK inhibitor selumetinib (B1684332) has proven effective in preclinical models of Ras-driven NSCLC. nih.gov Similarly, combining CDK4/6 inhibitors with PI3Kα inhibitors has shown synergistic activity against KRAS-mutant NSCLC. nih.gov
Beyond KRAS-mutant NSCLC, the novel CDK4/6 inhibitor GLR2007 demonstrated significant tumor growth inhibition in lung cancer xenograft models. esmo.org Furthermore, abemaciclib has been shown to enhance the radiosensitivity of NSCLC in both in vitro and in vivo models. aacrjournals.org Preclinical research also indicates that combining CDK4/6 inhibitors with anti-PD-L1 antibodies can promote tumor regression and improve survival in mouse tumor models by enhancing the immune response. nih.govfrontiersin.org
The table below summarizes key preclinical findings for CDK4/6 inhibitors in lung cancer.
| CDK4/6 Inhibitor | Combination Agent | Cancer Subtype | Key Findings |
| Abemaciclib | - | NSCLC | Enhances radiosensitivity. aacrjournals.org |
| Palbociclib | Selumetinib (MEK inhibitor) | Ras-driven NSCLC | Effective combination therapy. nih.gov |
| Palbociclib | CYH33 (PI3Kα inhibitor) | KRAS-mutant NSCLC | Synergistic activity. nih.gov |
| GLR2007 | - | Lung cancer xenografts | Significant tumor growth inhibition. esmo.org |
| General CDK4/6 Inhibitors | Anti-PD-L1 antibodies | Lung cancer mouse models | Promoted tumor regression and improved survival. nih.govfrontiersin.org |
Preclinical studies have identified CDK4/6 inhibitors as a promising therapeutic strategy for glioblastoma (GBM), a highly aggressive brain tumor. grantome.com The CDK4/6 pathway is frequently dysregulated in GBM, often due to the homozygous deletion of the INK4 locus. grantome.comoup.com
The investigational CDK4/6 inhibitor GLR2007 has shown significant anti-tumor efficacy in GBM xenograft models. oup.comfrontiersin.org In an orthotopic GBM xenograft model, GLR2007 induced 95.9% tumor growth inhibition compared to the vehicle control. frontiersin.org Notably, preclinical studies suggest that GLR2007 has the potential for improved blood-brain barrier (BBB) penetration, a critical factor for treating brain tumors. oup.comfrontiersin.org In rat models, the total levels of radiolabeled GLR2007 in the brain were found to be higher than in plasma. frontiersin.org
Preclinical evaluations have shown that GLR2007 exhibits numerically greater anti-tumor efficacy than the approved CDK4/6 inhibitors palbociclib and abemaciclib in GBM xenograft models. oup.com The promising preclinical activity of GLR2007 in both in vitro and in vivo models supports its clinical evaluation for glioblastoma and other solid tumors. esmo.org
The table below highlights key preclinical findings for CDK4/6 inhibitors in glioblastoma.
Melanoma
Preclinical studies have demonstrated the potential of CDK4/6 inhibitors in treating melanoma. mdpi.com The dysregulation of the CDK4/6 pathway is a frequent event in melanoma, particularly in tumors with intact retinoblastoma (RB) protein. mdpi.com Acral melanomas, for instance, often exhibit copy number gains in CCND1 and CDK4, and the loss of CDKN2A. mdpi.com In preclinical models, CDK4/6 inhibitors have been shown to effectively induce cell cycle arrest in melanoma cells. mdpi.com
Research has also explored the use of CDK4/6 inhibitors as a monotherapy or in combination with MEK inhibitors in cases of acquired resistance to BRAF inhibitors. mdpi.com One study identified that the combination of a CDK4/6 inhibitor with a MEK inhibitor could overcome this resistance, offering a promising approach for patients with metastatic melanoma who are refractory to BRAF/MEK inhibitor therapy. ajmc.com Another study found that a CDK4/6 inhibitor could induce senescence in vemurafenib-resistant melanoma cell lines both in vitro and in vivo. mdpi.com Furthermore, CDK4/6 inhibition has been found to sensitize malignant melanoma cells to T-cell mediated killing by reversing an immunotherapy-resistant cell state. oup.com
Table 1: Preclinical Studies of CDK4/6 Inhibitors in Melanoma
| Study Focus | Key Findings | Reference |
|---|---|---|
| CDK4/6 Pathway Dysregulation | Frequent in melanoma, especially with intact RB protein. Acral melanomas show CCND1 and CDK4 gains and CDKN2A loss. | mdpi.com |
| BRAF/MEK Inhibitor Resistance | Combination with MEK inhibitors overcomes acquired resistance to BRAF/MEK inhibitors. | ajmc.com |
| Vemurafenib Resistance | Induces senescence in vemurafenib-resistant melanoma cell lines. | mdpi.com |
| Immunotherapy Resistance | Sensitizes melanoma cells to T-cell mediated killing. | oup.com |
Colorectal Cancer
In preclinical models of colorectal cancer (CRC), CDK4/6 inhibitors have shown promise, particularly in combination with other targeted therapies. mdpi.com While monotherapy with the CDK4/6 inhibitor ribociclib (B560063) has demonstrated limited efficacy, combining it with the PI3K inhibitor alpelisib (B612111) has shown synergistic anti-proliferative effects across various CRC cell lines, irrespective of their PIK3CA or KRAS mutational status. mdpi.com This combination led to a significant reduction in tumor growth in xenograft models. mdpi.com
Similarly, the combination of the CDK4/6 inhibitor palbociclib with the PI3K/mTOR dual inhibitor gedatolisib (B612122) also demonstrated synergistic anti-proliferative effects in both wild-type and mutated CRC cell lines. nih.gov This suggests that dual inhibition of the CDK4/6 and PI3K pathways could be a viable therapeutic strategy for CRC. mdpi.comnih.gov Furthermore, studies have shown that CDK4/6 inhibition can overcome hypoxia-induced resistance in colon cancer cell lines. researchgate.net
Table 2: Preclinical Combination Studies of CDK4/6 Inhibitors in Colorectal Cancer
| CDK4/6 Inhibitor | Combination Agent | Key Findings | Reference |
|---|---|---|---|
| Ribociclib | Alpelisib (PI3K inhibitor) | Synergistic anti-proliferative effect, significant tumor growth reduction in xenografts. | mdpi.com |
| Palbociclib | Gedatolisib (PI3K/mTOR inhibitor) | Synergistic anti-proliferative effects in wild-type and mutated cell lines. | nih.gov |
| Palbociclib | Irinotecan | Synergistic effect in promoting cell death under hypoxic conditions. | researchgate.net |
Ovarian Cancer
The CDK4/6 pathway is a compelling therapeutic target in ovarian cancer due to the high percentage of p16 deletions or downregulation and increased mRNA expression of CDK4 and CDK6 observed in this cancer type. jci.org Preclinical studies have indicated that CDK4/6 inhibitors can delay the growth of ovarian cancer cells by inducing a pseudo-senescent state. oncotarget.com
Interestingly, the timing of administration appears crucial when combining CDK4/6 inhibitors with other agents. Preclinical research on the CDK4/6 inhibitor ribociclib in ovarian cancer revealed synergistic effects when combined with cisplatin (B142131), leading to increased cancer cell death. jci.org This synergy was observed when ribociclib was administered concurrently with or immediately after cisplatin, which enhanced DNA damage and prolonged cell cycle arrest. jci.org Furthermore, using ribociclib as a maintenance therapy after platinum-based treatment delayed cancer cell recovery and growth in both in vitro and in vivo models. jci.org
Table 3: Preclinical Findings of CDK4/6 Inhibitors in Ovarian Cancer
| Study Focus | Key Findings | Reference |
|---|---|---|
| Pathway Rationale | High frequency of p16 deletions/downregulation and increased CDK4/6 mRNA expression. | jci.org |
| Growth Inhibition | Delays ovarian cancer cell growth by inducing a pseudo-senescent state. | oncotarget.com |
| Combination with Cisplatin | Synergistic effect, increased cell death, enhanced DNA damage, and prolonged cell cycle arrest. | jci.org |
| Maintenance Therapy | Delayed cancer cell recovery and growth after platinum-based treatment. | jci.org |
Mantle Cell Lymphoma
Mantle cell lymphoma (MCL) is characterized by the aberrant expression of cyclin D1, which drives cell cycle progression through its interaction with CDK4 and CDK6. aacrjournals.orgamegroups.org This makes the CDK4/6 pathway a rational therapeutic target in MCL. amegroups.org Preclinical and clinical studies have explored the use of CDK4/6 inhibitors in this malignancy.
Dual targeting of CDK4/6 and the anti-apoptotic protein BCL-2 has emerged as a promising strategy. A preclinical study combining the CDK4/6 inhibitor abemaciclib with the BCL-2 inhibitor venetoclax (B612062) demonstrated synergistic anti-tumor activity and efficacy in a relapsed/refractory MCL animal model. ashpublications.org This combination was proposed as a promising therapeutic strategy for aggressive, relapsed/refractory MCL. ashpublications.org
Table 4: Preclinical Research on CDK4/6 Inhibition in Mantle Cell Lymphoma
| Study Focus | Key Findings | Reference |
|---|---|---|
| Therapeutic Rationale | Aberrant cyclin D1 expression drives cell cycle progression via CDK4/6. | aacrjournals.orgamegroups.org |
| Combination Therapy | Dual targeting of CDK4/6 (abemaciclib) and BCL-2 (venetoclax) shows synergistic anti-tumor activity in animal models. | ashpublications.org |
Malignant Pleural Mesothelioma
In preclinical models of malignant pleural mesothelioma (MPM), CDK4/6 inhibitors have demonstrated significant antitumor activity. nih.govnih.govbiorxiv.org Treatment with these inhibitors led to a significant decrease in cell proliferation in all evaluated MPM cell models. nih.govbiorxiv.org This effect was primarily attributed to the induction of G1 cell cycle arrest and an increase in cell senescence. nih.govnih.govbiorxiv.org
Table 5: Preclinical Efficacy of CDK4/6 Inhibitors in Malignant Pleural Mesothelioma
| Model | Key Findings | Reference |
|---|---|---|
| In Vitro (MPM cell lines) | Decreased cell proliferation, G1 cell cycle arrest, induced senescence. | nih.govnih.govbiorxiv.org |
| In Vivo (Xenograft models) | Reduced tumor growth and prolonged overall survival. | nih.govbiorxiv.org |
| Molecular Effects | Increased expression of interferon signaling and tumor antigen presentation genes. | nih.govnih.gov |
Neuroblastoma
Preclinical research has identified CDK4/6 inhibition as a promising therapeutic strategy for neuroblastoma. A majority of neuroblastoma models have shown sensitivity to CDK4/6 inhibitors, with the primary mechanism being the induction of cytostasis (G1 arrest) and cellular senescence. nih.gov Pharmacologic inhibition of CDK4/6 has been shown to significantly impair the growth of a majority of neuroblastoma cell lines tested. nih.govresearchgate.net
In vivo studies using neuroblastoma cell-line derived xenografts demonstrated that treatment with a CDK4/6 inhibitor resulted in tumor growth delay. nih.gov Furthermore, CDK4/6 inhibitors have been observed to enhance retinoic acid-induced differentiation in both adherent neuroblastoma cell lines and 3D tumor spheroids, suggesting a potential class effect. wellcomeopenresearch.orgresearchgate.net Combination strategies are also being explored, with the combination of a MEK inhibitor and a CDK4/6 inhibitor showing synergistic G1 arrest in vitro and improved activity in neuroblastoma xenograft models. aacrjournals.org
Table 6: Preclinical Studies of CDK4/6 Inhibitors in Neuroblastoma
| Study Focus | Key Findings | Reference |
|---|---|---|
| In Vitro Growth | Significantly impaired growth in a majority of neuroblastoma cell lines through G1 arrest and senescence. | nih.govresearchgate.net |
| In Vivo Efficacy | Demonstrated tumor growth delay in xenograft models. | nih.gov |
| Differentiation | Enhanced retinoic acid-induced differentiation in 2D and 3D culture models. | wellcomeopenresearch.orgresearchgate.net |
| Combination Therapy | Synergistic G1 arrest and improved activity in xenografts when combined with a MEK inhibitor. | aacrjournals.org |
Other Solid Tumors and Hematologic Malignancies
Preclinical studies have indicated that CDK4/6 inhibitors are active against a broad spectrum of solid tumors beyond those previously detailed, including liposarcoma, rhabdomyosarcoma, non-small cell lung cancer, glioblastoma multiforme, and esophageal cancer. frontiersin.org In hematologic malignancies, the aberrant expression of cyclin-dependent kinases makes CDK inhibitors a promising therapeutic avenue. nih.gov Specifically, CDK6 is a direct target of MLL fusion proteins often seen in acute leukemia, contributing to leukemogenesis. nih.gov
Studies in mouse models have suggested the potential benefit of inhibiting CDK4/6 kinases in various hematopoietic tumors. ashpublications.org In BCR-ABL–transformed hematopoietic cells, the cooperation of CDK4 and CDK6 has been observed in tumor development. ashpublications.org The high frequency of abnormalities in the retinoblastoma pathway further supports the application of CDK inhibitors in hematopoietic neoplasms. nih.gov
Preclinical Evaluation of Combination Therapies
Preclinical research has demonstrated that combining this compound with other targeted and conventional therapies can yield synergistic anti-tumor effects across various cancer models. mdpi.comamegroups.orgnih.gov These studies provide a strong rationale for the clinical evaluation of these combination strategies. The following sections detail the preclinical findings of this compound in combination with several classes of anti-cancer agents.
Synergy with Endocrine Therapy
The combination of CDK4/6 inhibitors with endocrine therapy has shown significant promise in preclinical models of hormone receptor-positive (HR+) breast cancer. nih.govub.edu This synergistic relationship is based on the interplay between the cell cycle machinery and estrogen receptor (ER) signaling pathways.
Preclinical studies have consistently demonstrated that the addition of a CDK4/6 inhibitor to endocrine agents, such as fulvestrant (B1683766) or tamoxifen, leads to enhanced suppression of cancer cell proliferation and can delay the onset of resistance. mdpi.comfrontiersin.org In ER-positive breast cancer models, the combination of CDK4/6 inhibition and an estrogen receptor antagonist has proven effective. mdpi.com Specifically, the combination of a CDK4/6 inhibitor with fulvestrant has shown to be a favorable option in preclinical studies for postmenopausal HR+/HER2- breast cancer. amegroups.org Preclinical evidence also supports the potential of combining CDK4/6 inhibitors with other endocrine therapies, like oral selective estrogen receptor degraders (SERDs) and selective estrogen receptor modulators (SERMs), particularly in the context of ESR1 mutations which can confer resistance to standard endocrine treatments. onclive.com
Preclinical Findings on this compound with Endocrine Therapy
| Combination Agent | Cancer Model | Key Findings |
| Fulvestrant | HR+/HER2- Breast Cancer | Enhanced suppression of proliferation, delayed resistance. mdpi.comamegroups.org |
| Tamoxifen | ER+ Breast Cancer | Synergistic inhibition of cell growth. nih.gov |
| Oral SERDs | ESR1-mutant HR+ Breast Cancer | Potential to overcome resistance to fulvestrant. onclive.com |
Synergy with Anti-HER2 Targeted Therapies (e.g., Trastuzumab, Pyrotinib, Tucatinib, Neratinib (B1684480), Afatinib)
Preclinical evidence strongly supports the combination of CDK4/6 inhibitors with anti-HER2 therapies for the treatment of HER2-positive (HER2+) breast cancer. nih.govresearchgate.net This is based on the understanding that HER2 signaling can drive cell cycle progression through the activation of the cyclin D1:CDK4/6 pathway. aacrjournals.org
Studies have shown that combining a CDK4/6 inhibitor with anti-HER2 agents can restore sensitivity in resistant tumors and lead to a more potent anti-proliferative effect. researchgate.netfrontiersin.org For instance, preclinical models have demonstrated a synergistic effect between CDK4/6 inhibitors and trastuzumab in HER2-amplified breast cancer cell lines. nih.govresearchgate.net The combination of a CDK4/6 inhibitor with trastuzumab and fulvestrant has also shown significant efficacy in preclinical models of HR+/HER2+ breast cancer. frontiersin.org
Furthermore, the combination of CDK4/6 inhibitors with small molecule tyrosine kinase inhibitors (TKIs) targeting HER2 has yielded promising preclinical results. The combination of palbociclib and pyrotinib demonstrated high synergy and greater antitumor activity than either drug alone in HER2+ breast cancer models. nih.govspandidos-publications.com Similarly, tucatinib combined with a CDK4/6 inhibitor increased cell inhibition sensitivity compared to single agents. nih.gov Preclinical trials have also confirmed the benefits of combining neratinib and afatinib (B358) with a CDK4/6 inhibitor, showing an additive relationship in inhibiting proliferation across various HER2-positive models. nih.govoup.com
Preclinical Findings on this compound with Anti-HER2 Therapies
| Combination Agent | Cancer Model | Key Findings |
| Trastuzumab | HER2+ Breast Cancer | Synergistic inhibition of proliferation, overcomes resistance. nih.govresearchgate.net |
| Pyrotinib | HER2+ Breast Cancer | Highly synergistic, increased apoptosis, G0-G1 arrest. nih.govspandidos-publications.com |
| Tucatinib | HER2+ Breast Cancer | Increased sensitivity to cell inhibition. nih.gov |
| Neratinib | HER2+ Breast Cancer, Patient-Derived Xenografts | Enhanced anti-tumor efficacy, tumor volume reduction. nih.govoup.com |
| Afatinib | HER2+ Breast Cancer | Additive inhibition of proliferation. nih.govoup.com |
Synergy with PI3K/AKT/mTOR Pathway Inhibitors (e.g., Alpelisib, Everolimus (B549166), Gedatolisib)
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Preclinical studies have provided a strong rationale for the dual targeting of the CDK4/6 and PI3K/AKT/mTOR pathways. mdpi.com
Active CDK4/6-Rb signaling has been shown to confer resistance to PI3K pathway inhibitors, and conversely, activation of the PI3K pathway can lead to resistance to CDK4/6 inhibitors. mdpi.com This reciprocal relationship suggests that a combined blockade could overcome monotherapy resistance. Preclinical studies in various cancer models, including breast and colorectal cancer, have demonstrated that the combination of a CDK4/6 inhibitor with a PI3K or mTOR inhibitor can lead to synergistic anti-proliferative effects. mdpi.commdpi.com
For example, the combination of the PI3K inhibitor alpelisib with a CDK4/6 inhibitor has shown synergistic effects in colorectal cancer models. mdpi.com Similarly, preclinical data have indicated that the combination of the dual PI3K/mTOR inhibitor gedatolisib with a CDK4/6 inhibitor and fulvestrant had superior activity compared to single agents or dual combinations in a breast cancer xenograft model. jhoponline.comnih.govnih.gov The combination of a CDK4/6 inhibitor with the mTOR inhibitor everolimus is also being explored in preclinical studies. olema.comolema.comolema.com
Preclinical Findings on this compound with PI3K/AKT/mTOR Pathway Inhibitors
| Combination Agent | Cancer Model | Key Findings |
| Alpelisib | Colorectal Cancer, Breast Cancer | Synergistic anti-proliferative effects. mdpi.comolema.com |
| Everolimus | Breast Cancer | Enhanced tumor suppression when combined with palazestrant (B10860972) and a CDK4/6 inhibitor. olema.comolema.com |
| Gedatolisib | Colorectal Cancer, Breast Cancer | Synergistic anti-proliferative effects in all tested cell lines. nih.govnih.gov |
Synergy with MAPK Pathway Inhibitors (e.g., Trametinib, Ulixertinib)
The mitogen-activated protein kinase (MAPK) pathway, which includes RAS, RAF, MEK, and ERK, is a key signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common driver of many cancers. Preclinical studies have shown that combining CDK4/6 inhibitors with MAPK pathway inhibitors can result in synergistic anti-tumor effects. mdpi.comresearchgate.net
The rationale for this combination lies in the fact that inhibiting the RAS/MAPK pathway can reduce cyclin D1 levels, thereby indirectly suppressing CDK4/6 activity, while CDK4/6 inhibitors directly block the cyclin D-CDK4/6 complexes. This dual inhibition can lead to enhanced cell cycle arrest and suppression of compensatory signaling pathways. mdpi.com
Preclinical evidence supports the combination of CDK4/6 inhibitors with MEK inhibitors, such as trametinib, in various cancer models, including neuroblastoma and pancreatic cancer. aacrjournals.orgresearchgate.net These studies have shown that the combination leads to synergistic or additive inhibition of cellular growth. The combination of a CDK4/6 inhibitor with an ERK1/2 inhibitor like ulixertinib (B1684335) is also an area of active preclinical investigation, with the aim of achieving a more complete blockade of the MAPK pathway.
Preclinical Findings on this compound with MAPK Pathway Inhibitors
| Combination Agent | Cancer Model | Key Findings |
| Trametinib | Neuroblastoma | Synergistic or additive cellular growth inhibition. aacrjournals.orgresearchgate.net |
| Ulixertinib | Various Cancers | Under investigation for synergistic effects. |
Synergy with PARP and WEE1 Inhibitors
The combination of CDK4/6 inhibitors with inhibitors of other key cell cycle and DNA damage response proteins, such as PARP and WEE1, is an emerging area of preclinical research. amegroups.org The goal of these combinations is to exploit synthetic lethality, where the inhibition of two separate pathways leads to cell death, while inhibition of either pathway alone is not sufficient.
Preclinical studies are exploring the potential synergy between CDK4/6 inhibitors and PARP inhibitors. The rationale is that by arresting cells in the G1 phase with a CDK4/6 inhibitor, the reliance on other cell cycle checkpoints and DNA repair mechanisms, which can be targeted by PARP inhibitors, may be increased.
Similarly, the combination of CDK4/6 inhibitors with WEE1 inhibitors is being investigated. WEE1 is a kinase that regulates the G2/M checkpoint. Inhibiting both the G1/S transition with a CDK4/6 inhibitor and the G2/M checkpoint with a WEE1 inhibitor could lead to a more comprehensive cell cycle blockade and enhanced anti-tumor activity.
Synergy with Radiotherapy
Preclinical studies have suggested that CDK4/6 inhibitors may act as radiosensitizers, enhancing the efficacy of radiotherapy. mdpi.comnih.gov The proposed mechanisms for this synergy include the inhibition of DNA double-strand break repair mechanisms and the modulation of cell cycle progression. mdpi.com
By arresting cells in the G1 phase, CDK4/6 inhibitors may prevent them from entering the more radioresistant S phase. mdpi.com Several preclinical studies have demonstrated that the concurrent administration of a CDK4/6 inhibitor and radiotherapy can suppress tumor growth and prolong tumor doubling time compared to either treatment alone in various cancer models, including breast cancer. por-journal.com However, the optimal sequencing of these two modalities is still under investigation, with some preclinical data suggesting that radiotherapy followed by a CDK4/6 inhibitor may be the most effective schedule. researchgate.net
Preclinical Findings on this compound with Radiotherapy
| Cancer Model | Key Findings |
| Breast Cancer Cell Lines | Radiosensitizing effect, suppression of cell cycle signaling, changes in DNA repair response. por-journal.com |
| Mouse Xenografts | Suppressed tumor growth and prolonged tumor doubling time with concurrent administration. por-journal.com |
| Non-small Cell Lung Cancer, Medulloblastoma, Brainstem Glioma | Potential as radiosensitizers. nih.gov |
Synergy with Eukaryotic Initiation Factor (EIF) 4A Inhibitors
Preclinical studies have explored the combination of CDK4/6 inhibitors with eukaryotic initiation factor (EIF) 4A inhibitors as a strategy to overcome resistance to CDK4/6 inhibition. nih.govnih.gov Treatment with CDK4/6 inhibitors can lead to a feedback upregulation of proteins like cyclin D1, CDK4, and cyclin E1, which can mediate drug resistance. researchgate.net The combination of a CDK4/6 inhibitor with an EIF4A inhibitor, such as CR-1-31-B, has been shown to have a synergistic effect in suppressing the growth of cancer cells both in vitro and in vivo. nih.govnih.gov This combination is also effective against cancer cells that have developed resistance to CDK4/6 inhibitors through long-term exposure. nih.gov
EIF4A inhibitors work by suppressing the translation of specific mRNAs, including those for oncogenes involved in cell-cycle progression like CCND1 (which codes for cyclin D1). nih.gov By targeting this feedback loop, EIF4A inhibitors can prevent the adaptive response that limits the effectiveness of CDK4/6 inhibitors. nih.govnih.gov This synergistic interaction has been observed in models of ER+ breast cancer and KRAS-mutant non-small cell lung cancer (NSCLC). nih.govresearchgate.net
Synergy with Chemotherapeutic Agents (e.g., Pemetrexed (B1662193), Docetaxel (B913), Cisplatin, Taxol)
The combination of CDK4/6 inhibitors with various chemotherapeutic agents has been investigated in preclinical models, showing potential for synergistic or enhanced anti-tumor effects.
Pemetrexed: In lung adenocarcinoma models, the combination of a CDK4/6 inhibitor (ribociclib) and pemetrexed resulted in a significantly stronger anti-tumor effect than either drug alone. nih.govnih.govresearchgate.net This synergy is attributed to the distinct effects of each agent on the cell cycle; pemetrexed blocks cells in the S phase, while ribociclib causes arrest in the G1 phase. nih.govnih.govresearchgate.net The combination also enhanced the pro-apoptotic activity of pemetrexed. nih.govresearchgate.net Furthermore, the combination of pemetrexed with another CDK4/6 inhibitor, palbociclib, showed a synergistic cytotoxic effect in various cancer cell lines. semanticscholar.org
Docetaxel: Preclinical studies have indicated a synergistic relationship between CDK4/6 inhibitors and taxane (B156437) chemotherapy, including docetaxel. ascopubs.org However, some studies suggest that the timing and sequence of administration are crucial. For instance, simultaneous exposure to a CDK4/6 inhibitor and docetaxel can be antagonistic, as the G1 arrest induced by the CDK4/6 inhibitor can protect cancer cells from the effects of anti-mitotic agents like docetaxel. nih.gov
Cisplatin: A significant synergistic effect has been observed when combining CDK4/6 inhibitors with cisplatin in various cancer models, including bladder cancer and biliary tract cancers. aacrjournals.orgauajournals.orgbiorxiv.orgbiorxiv.org This combination has been shown to lead to enhanced efficacy, reduced toxicity, and better survival in in vivo models. biorxiv.orgbiorxiv.org The mechanism may involve the CDK4/6 inhibitor-mediated G0/G1 cell cycle arrest, which sensitizes cells to the DNA-damaging effects of cisplatin. auajournals.org This synergy allows for a significant reduction in the required dose of cisplatin to achieve tumor regression. aacrjournals.org
Taxol (Paclitaxel): The interaction between CDK4/6 inhibitors and paclitaxel (B517696) is complex and appears to be sequence-dependent. nih.govnih.govfrontiersin.org While simultaneous administration can be antagonistic, sequential treatment may enhance cell death. nih.gov Some preclinical data suggest that pretreatment with a CDK4/6 inhibitor could enhance the efficacy of paclitaxel in certain cancer types. nih.gov However, other studies in hormone receptor-positive/HER2-negative breast cancer models resistant to paclitaxel found that a CDK4/6 inhibitor did not re-sensitize the cells to paclitaxel. jcancer.org The rationale for combining these agents is also supported by the non-mitotic mechanisms of paclitaxel-induced cell death. nih.govnih.govfrontiersin.org
Synergistic Effects with Immunotherapies
Preclinical evidence strongly suggests that CDK4/6 inhibitors can have synergistic effects when combined with immunotherapies, such as immune checkpoint inhibitors (e.g., PD-1/PD-L1 inhibitors). pharmacytimes.commdpi.comamegroups.org This synergy stems from the immunomodulatory effects of CDK4/6 inhibitors on the tumor microenvironment. pharmacytimes.comersnet.org
Key mechanisms contributing to this synergy include:
Enhanced T-cell Activation and Infiltration: CDK4/6 inhibition has been shown to enhance T-cell activation and promote the infiltration of cytotoxic T-cells into the tumor. pharmacytimes.commdpi.comersnet.org
Increased Antigen Presentation: These inhibitors can increase the expression of major histocompatibility complex (MHC) class I and II molecules on tumor cells, making them more visible to the immune system. pharmacytimes.com
Suppression of Regulatory T-cells (Tregs): CDK4/6 inhibitors can reduce the proliferation of immunosuppressive Tregs. mdpi.comersnet.org
Modulation of Cytokine Production: They can increase the production of certain cytokines and type 1 interferon signaling, which promotes an anti-tumor immune response. pharmacytimes.com
Dual Inhibition Strategies (e.g., EGFR/HER2 and CDK4/6)
Dual inhibition of the CDK4/6 pathway and the EGFR/HER2 pathway has emerged as a promising strategy, particularly in HER2-positive breast cancer. frontiersin.orgnih.govresearchgate.net Preclinical studies have demonstrated that this combination can overcome resistance to anti-HER2 therapies. frontiersin.orgnih.gov
The rationale for this dual blockade is based on the interplay between these two signaling pathways. Inhibition of CDK4/6 can lead to a feedback activation of upstream EGFR family kinases. nih.gov Consequently, combining a CDK4/6 inhibitor with an EGFR/HER2 inhibitor can lead to a more potent suppression of downstream signaling pathways, such as the mTORC1/S6K pathway. nih.gov This combined approach has been shown to synergistically inhibit cell proliferation, control tumor growth in vivo, and delay tumor recurrence. frontiersin.orgnih.gov The enhanced effect appears to be mediated by an increased suppression of cellular proliferation rather than a significant increase in apoptosis. nih.gov
Studies on Central Nervous System Penetration and Activity
The ability of CDK4/6 inhibitors to penetrate the blood-brain barrier (BBB) and exert activity in the central nervous system (CNS) is a critical factor, especially for treating brain metastases. frontiersin.orgnih.govnih.gov Preclinical and clinical studies have shown differences among the various CDK4/6 inhibitors in this regard.
Abemaciclib, in particular, has demonstrated good CNS penetration in preclinical xenograft models. frontiersin.orgoup.com Studies in mice have shown that abemaciclib is quickly absorbed and crosses the BBB. oup.com This is in contrast to palbociclib, which appears to be actively transported out of the CNS. frontiersin.org The favorable CNS penetration of abemaciclib is attributed to its ability to achieve and maintain therapeutic concentrations at lower doses and its inhibitory effect on efflux transporters like P-gp and BCRP at the BBB. mdpi.com
In human studies, abemaciclib has been detected in the cerebrospinal fluid (CSF) at concentrations comparable to unbound plasma levels, which are expected to be sufficient for enzyme inhibition. frontiersin.orgnih.govoup.com While the observed antitumor activity in patients with brain metastases has been limited, some patients have shown a decrease in the size of brain lesions, indicating that abemaciclib can have an intracranial clinical benefit. oup.com
Mechanisms of Resistance to Cdk4/6 in 2
Intrinsic Resistance Mechanisms
Intrinsic, or de novo, resistance occurs when a patient's cancer cells possess pre-existing characteristics that make them unresponsive to CDK4/6 inhibitors from the outset. accscience.comiiarjournals.org Approximately 20% of breast cancer patients show no response to CDK4/6 inhibitors due to such inherent factors. iiarjournals.org These mechanisms can be broadly categorized into genetic alterations and modified signaling pathways that circumvent the need for CDK4/6 activity. accscience.comnih.gov
Certain genetic mutations or amplifications present in the tumor before treatment can render CDK4/6 inhibitors ineffective. iiarjournals.org The most critical of these involves the core target pathway of the inhibitors themselves: the Cyclin D-CDK4/6-Retinoblastoma (RB) axis.
Key pre-existing genetic alterations include:
Loss of Retinoblastoma (RB1) Function : The primary target of the CDK4/6-Cyclin D complex is the retinoblastoma tumor suppressor protein (Rb). nih.gov CDK4/6 inhibitors work by preventing the phosphorylation of Rb, keeping it active to halt the cell cycle. If the RB1 gene is already lost or inactivated through mutation, the key downstream target of the inhibitor is absent. iiarjournals.orgaacrjournals.org This allows the cell cycle to proceed unchecked, regardless of CDK4/6 inhibition. frontiersin.org While loss of functional Rb is a well-established driver of resistance, its baseline incidence in treatment-naïve patients is relatively low, reported at around 1.7% to 4% in some breast cancer cohorts. frontiersin.orgjci.org However, even a single-copy loss of RB1 at baseline can be a precursor to developing full resistance later. frontiersin.org
CDK4 Amplification : In some cancers, the gene for CDK4 is amplified, leading to such high levels of the CDK4 protein that a standard dose of an inhibitor cannot fully block its activity. nih.govnih.gov This mechanism has been observed in preclinical models of glioblastoma and rhabdomyosarcoma, where CDK4 amplification conferred resistance to CDK4/6 inhibitors. amegroups.org
p16INK4A (CDKN2A) Loss or Inactivation : The p16INK4A protein is a natural inhibitor of the CDK4/6-Cyclin D complex. amegroups.org In many cancers, the gene encoding p16, CDKN2A, is deleted or silenced. nih.govnih.gov This loss leads to hyperactivation of the CDK4/6 pathway, a state that CDK4/6 inhibitors are designed to reverse. However, some studies suggest that in certain contexts, p16-deficient cells show intrinsic resistance to these inhibitors. nih.gov
| Gene | Alteration | Mechanism of Resistance | Associated Cancer Types (Examples) |
|---|---|---|---|
| RB1 | Loss-of-function mutation, deletion | Absence of the primary downstream target of CDK4/6 inhibition, allowing unchecked cell cycle progression. iiarjournals.orgfrontiersin.org | Breast Cancer, Melanoma nih.govjci.org |
| CDK4 | Gene amplification | Overexpression of the CDK4 protein overwhelms the inhibitor. nih.govamegroups.org | Glioblastoma, Rhabdomyosarcoma amegroups.org |
| CDKN2A (p16) | Gene deletion, silencing | Leads to hyperactivation of CDK4/6; some p16-deficient cells show intrinsic resistance. nih.gov | Pancreatic Ductal Adenocarcinoma, Melanoma nih.gov |
Cancer cells can be intrinsically resistant to Cdk4/6-IN-2 if they rely on signaling pathways that operate parallel to or downstream of the CDK4/6 axis.
PI3K/AKT/mTOR Pathway Activation : The PI3K/AKT/mTOR pathway is a major signaling cascade that promotes cell growth and proliferation. Pre-existing activation of this pathway, often through mutations in genes like PIK3CA, can diminish reliance on the CDK4/6 pathway for cell cycle progression. aacrjournals.org This pathway can promote S-phase entry through non-canonical mechanisms, such as activating a Cyclin D1-CDK2 complex, thereby bypassing the need for CDK4/6. nih.govaacrjournals.org
MAPK Pathway Activation : The RAS/RAF/MEK/ERK (MAPK) pathway is another critical growth-promoting pathway. Intrinsic activation of this pathway can also reduce sensitivity to CDK4/6 inhibitors. spandidos-publications.com
Acquired Resistance Mechanisms
Acquired resistance develops in tumors that were initially sensitive to treatment. accscience.com Over time, under the selective pressure of the drug, cancer cells can develop new alterations that allow them to resume proliferation. aacrjournals.org
The most common mechanisms of acquired resistance involve genetic or expression changes in the very proteins that CDK4/6 inhibitors are designed to control. jhoponline.com
While intrinsic RB1 loss is relatively rare, it is a more common mechanism of acquired resistance. frontiersin.org Tumors that initially have functional Rb can acquire mutations or biallelic (both copies) loss of the RB1 gene during therapy. frontiersin.orgaacrjournals.org The incidence of RB1 mutations rises significantly in patients at the time of disease progression on a CDK4/6 inhibitor, with studies reporting frequencies between 2% and 9%. frontiersin.org The loss of Rb function renders the cell independent of CDK4/6 for G1-S progression, making the inhibitor obsolete. aacrjournals.orgfrontiersin.org
Tumor cells can overcome CDK4/6 blockade by increasing the expression of the kinases themselves or by activating a compensatory kinase like CDK2. iiarjournals.orgnih.gov
CDK4 and CDK6 Overexpression : Overexpression or amplification of CDK4 or CDK6 has been identified as a primary resistance mechanism. iiarjournals.org Increased levels of CDK6 have been frequently observed in resistant breast cancer cell lines. researchgate.net This can occur through various means, including gene amplification or loss of negative regulators. nih.gov For instance, loss of the FAT1 tumor suppressor gene has been shown to drive acquired resistance by increasing CDK6 expression. researchgate.net
CDK2 Activation : A crucial bypass mechanism involves the activation of Cyclin-Dependent Kinase 2 (CDK2). spandidos-publications.com The Cyclin E-CDK2 complex can also phosphorylate Rb, providing an alternative pathway for cell cycle progression when CDK4/6 is inhibited. nih.govaacrjournals.org Acquired resistance is often associated with the amplification or overexpression of Cyclin E1 (CCNE1), which leads to hyperactivation of CDK2. aacrjournals.org This shifts the cell's dependency from CDK4/6 to CDK2 for cell cycle control, a state that is insensitive to CDK4/6-specific inhibitors. iiarjournals.orgaacrjournals.org
| Kinase | Mechanism of Upregulation | Consequence | Supporting Evidence |
|---|---|---|---|
| CDK4 | Gene amplification | Increased protein levels may overcome inhibition. iiarjournals.org | Observed in resistant cancer models, though less common in breast cancer models than CDK6 upregulation. iiarjournals.org |
| CDK6 | Gene amplification, loss of tumor suppressors (e.g., FAT1) | Restores Rb phosphorylation capacity, promotes cell cycle progression. researchgate.net | Frequently identified as a mechanism of acquired resistance in HR+ breast cancer. researchgate.net |
| CDK2 | Activation via Cyclin E1/E2 amplification or overexpression | Provides an alternative, CDK4/6-independent pathway to phosphorylate Rb and drive S-phase entry. aacrjournals.orgspandidos-publications.com | CCNE1 amplification is a key mechanism of acquired resistance in preclinical models and patient samples. aacrjournals.orgaacrjournals.org |
Alterations in Cell Cycle Mediators
Aberrant Cyclin E Signaling
The cyclin E-CDK2 complex plays a crucial role in the G1-S phase transition of the cell cycle, acting downstream of the cyclin D-CDK4/6 complex. units.itdovepress.comspandidos-publications.com Both complexes phosphorylate the retinoblastoma (Rb) protein, which in turn releases the E2F transcription factor, initiating the transcription of genes necessary for DNA replication and S phase entry. dovepress.comamegroups.cnmdpi.com
Upregulation of cyclin E can lead to resistance to Cdk4/6 inhibitors. amegroups.cn This is because the hyperactivation of the cyclin E-CDK2 complex can bypass the blockade of CDK4/6, allowing for continued Rb phosphorylation and cell cycle progression. units.itiiarjournals.org Several studies have shown that amplification of the CCNE1 gene, which encodes cyclin E1, or increased expression of cyclin E1 is associated with reduced sensitivity to Cdk4/6 inhibitors. amegroups.cniiarjournals.orgascopubs.org In some models of acquired resistance, the expression of cyclin E1, cyclin E2, and CDK2 is upregulated. iiarjournals.org This can occur through the amplification of the genes encoding these proteins, such as CCNE1 and CCNE2. iiarjournals.org
Re-sensitization to Cdk4/6 inhibitors has been observed upon the ablation of cyclin E1 or CDK2 in resistant cells. iiarjournals.org This highlights the critical role of the cyclin E-CDK2 axis in mediating resistance.
Increased p16 Expression
The protein p16, encoded by the CDKN2A gene, is an endogenous inhibitor of CDK4. amegroups.org It functions by preventing the formation of the cyclin D-CDK4/6 complex, thereby inhibiting Rb phosphorylation and promoting G1 cell cycle arrest. iiarjournals.orgamegroups.org
While seemingly counterintuitive, overexpression of p16 has been linked to resistance to Cdk4/6 inhibitors in certain contexts. iiarjournals.orgfrontiersin.org In the presence of a functional Rb protein, increased p16 expression can lead to resistance by downregulating CDK4. amegroups.cn Furthermore, in some cases of resistance where Rb is absent, p16 overexpression has also been observed, suggesting it may contribute to resistance through mechanisms independent of Rb. iiarjournals.org
Activation of Alternative Oncogenic Signal Transduction Pathways
The activation of bypass signaling pathways is a common mechanism of acquired resistance to targeted therapies, including Cdk4/6 inhibitors. accscience.comiiarjournals.orgmdpi.com These pathways can promote cell proliferation and survival independently of the CDK4/6-Rb axis.
PI3K/AKT/mTOR Pathway Activation
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. mdpi.comresearchgate.net Its activation is a well-documented mechanism of resistance to Cdk4/6 inhibitors. iiarjournals.orgmdpi.comspandidos-publications.comelifesciences.orgaacrjournals.orgfrontiersin.orgsci-hub.se
Several mechanisms can lead to the activation of this pathway in the context of Cdk4/6 inhibitor resistance:
Loss of PTEN: The tumor suppressor PTEN negatively regulates the PI3K/AKT pathway. Its loss can lead to increased AKT activation and has been associated with resistance to CDK4/6 inhibitors. iiarjournals.orgspandidos-publications.com
PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K, are common in some cancers and can drive resistance. spandidos-publications.com
Feedback Activation: Inhibition of CDK4/6 can paradoxically lead to the activation of the PI3K/AKT/mTOR pathway. iiarjournals.org For instance, CDK4/6 inhibitors can activate this pathway through phosphoinositide-dependent kinase-1 (PDK1). iiarjournals.orgfrontiersin.org
mTORC1 Activation: Aberrant activation of mTORC1 can increase the expression of cyclin D1, contributing to resistance. sci-hub.se
The interplay between the CDK4/6 and PI3K/AKT/mTOR pathways is complex. For example, activated AKT can upregulate cyclin D expression, while CDK4 can phosphorylate and activate mTORC1. iiarjournals.orgfrontiersin.org This crosstalk underscores the rationale for combining CDK4/6 inhibitors with inhibitors of the PI3K/AKT/mTOR pathway to overcome resistance. mdpi.comaacrjournals.orgfrontiersin.org
MAPK Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is another critical signaling cascade involved in cell proliferation. spandidos-publications.comelifesciences.org Activation of the MAPK pathway has been identified as a significant mechanism of acquired resistance to CDK4/6 inhibitors. elifesciences.orgaacrjournals.orgnih.govresearchgate.net
In resistant cells, the MAPK pathway can be activated through various means, including mutations in RAS genes. aacrjournals.orgresearchgate.net This activation can lead to a bypass of the CDK4/6-Rb checkpoint, promoting cell growth and a more aggressive phenotype. nih.govresearchgate.net Interestingly, cells that have developed resistance to CDK4/6 inhibitors through MAPK activation may become more reliant on this pathway, making them susceptible to MEK inhibitors. nih.govresearchgate.net
Epidermal Growth Factor Receptor (EGFR) Pathway Activation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, can trigger downstream signaling cascades, including the MAPK and PI3K/AKT pathways. dovepress.comfrontiersin.orgersnet.orgaacrjournals.org Upregulation and activation of the EGFR pathway have been implicated in acquired resistance to CDK4/6 inhibitors. aacrjournals.orgbiorxiv.orgnih.gov
In some models of resistance, increased EGFR expression and activity have been observed. aacrjournals.org Stimulation with EGF can promote the activation of downstream pathways, allowing cells to overcome the cell cycle arrest induced by Cdk4/6 inhibition. aacrjournals.org There appears to be a cross-regulation between EGFR and the estrogen receptor (ER) in ER-positive cancer cells, where activation of one can influence the other. aacrjournals.org Targeting EGFR with inhibitors has shown promise in re-sensitizing resistant cells to CDK4/6 inhibitors. mdpi.comaacrjournals.org
Transforming Growth Factor Receptor (TGFR) Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. nih.gov This pathway has a complex and sometimes contradictory role in resistance to Cdk4/6 inhibitors. spandidos-publications.comnih.gov
On one hand, TGF-β signaling can induce an epithelial-to-mesenchymal transition (EMT), which may lead to insensitivity to CDK4/6 inhibitors. iiarjournals.orgnih.gov This can occur through the activation of SMAD proteins and the PI3K/AKT/mTOR pathway. iiarjournals.orgnih.gov Conversely, some studies have shown that suppression of the TGF-β pathway, for example through certain microRNAs, can lead to increased CDK6 expression and resistance to CDK4/6 inhibitors. nih.govmdpi.comaacrjournals.orgfrontiersin.orgoup.com Further research is needed to fully elucidate the intricate relationship between TGF-β signaling and Cdk4/6 inhibitor resistance. spandidos-publications.com
Research Findings on Resistance Mechanisms
| Resistance Mechanism | Key Molecular Alterations | Impact on this compound Efficacy | Potential Therapeutic Strategy |
| Aberrant Cyclin E Signaling | CCNE1/CCNE2 amplification, Cyclin E/CDK2 overexpression iiarjournals.org | Bypass of CDK4/6-induced cell cycle arrest units.itiiarjournals.org | CDK2 inhibition iiarjournals.org |
| Increased p16 Expression | p16 overexpression iiarjournals.orgfrontiersin.org | Downregulation of CDK4, potential Rb-independent mechanisms amegroups.cniiarjournals.org | Further investigation needed |
| PI3K/AKT/mTOR Activation | PTEN loss, PIK3CA mutations, PDK1 activation, mTORC1 activation iiarjournals.orgspandidos-publications.comfrontiersin.orgsci-hub.se | Sustained pro-survival and proliferative signaling iiarjournals.orgmdpi.com | PI3K/AKT/mTOR inhibitors mdpi.comaacrjournals.orgfrontiersin.org |
| MAPK Pathway Activation | RAS mutations, ERK activation aacrjournals.orgnih.govresearchgate.net | Bypass of CDK4/6-Rb checkpoint, increased cell growth nih.govresearchgate.net | MEK inhibitors nih.govresearchgate.net |
| EGFR Pathway Activation | Increased EGFR expression and activity aacrjournals.org | Activation of downstream MAPK and PI3K/AKT pathways dovepress.comaacrjournals.org | EGFR inhibitors mdpi.comaacrjournals.org |
| TGFR Signaling | Altered TGF-β/SMAD signaling, EMT induction iiarjournals.orgnih.gov | Complex and context-dependent effects on sensitivity spandidos-publications.comnih.gov | Further investigation needed |
Aurora Kinase A Activation
The activation of Aurora Kinase A (AURKA), a serine/threonine kinase essential for mitotic regulation, has been identified as a significant mechanism of resistance to CDK4/6 inhibitors. nih.gov Amplification of the AURKA gene is observed in tumors that have developed both intrinsic and acquired resistance to this class of drugs. nih.gov Studies have shown that AURKA overexpression is correlated with in vitro resistance to CDK4/6 inhibition. ersnet.org In an analysis of 59 tumors from patients treated with CDK4/6 inhibitors, activating alterations in AURKA were among the candidate resistance mechanisms identified through whole-exome sequencing. aacrjournals.org
AURKA promotes the G2-to-M transition in the cell cycle, and its activation can bypass the G1 arrest induced by this compound. ersnet.org This mitotic kinase can also mediate resistance to endocrine therapy by downregulating estrogen receptor (ER) expression. nih.gov Laboratory models have confirmed that alterations in AURKA can confer resistance to CDK4/6 inhibitors. aacrjournals.org Furthermore, research using patient-derived xenograft (PDX) models from palbociclib-resistant tumors demonstrated that inhibiting AURKA could restore sensitivity to CDK4/6 inhibition, particularly in cases of acquired resistance. jnccn.org This suggests that targeting the AURKA pathway is a viable therapeutic strategy to overcome resistance to this compound. jnccn.orgjhoponline.com
Oxidative Phosphorylation Pathway Involvement
Metabolic reprogramming, specifically the upregulation of the oxidative phosphorylation (OxPhos) pathway, has emerged as another crucial adaptation conferring resistance to CDK4/6 inhibitors. aacrjournals.org In certain cancer models, resistance to CDK4/6 inhibition is associated with an increase in mitochondrial mass and an enhanced rate of oxidative phosphorylation. aacrjournals.orgnih.gov This metabolic shift appears to be a drug-tolerant state that allows cancer cells to survive the cytostatic pressure exerted by this compound. aacrjournals.org
Interestingly, the involvement of the OxPhos pathway may be dependent on the specific CDK4/6 inhibitor used, highlighting the existence of drug-dependent resistance mechanisms. mdpi.com For instance, some studies have found that palbociclib-resistant cells exhibit a heightened reliance on OxPhos, a vulnerability not necessarily present in models resistant to other CDK4/6 inhibitors like abemaciclib (B560072). mdpi.comaacrjournals.org In pancreatic cancer cells, CDK4/6 inhibition was shown to increase mitochondria and stimulate oxidative metabolism associated with mTORC1 activity. nih.gov This suggests that for tumors developing resistance to this compound via this metabolic route, a combination therapy involving an OxPhos inhibitor could be an effective strategy to overcome this adaptation. aacrjournals.orgaacrjournals.org
Role of MicroRNAs (miRNAs)
MicroRNAs (miRNAs), small non-coding RNA molecules that post-transcriptionally regulate gene expression, play a significant role in modulating cellular responses to CDK4/6 inhibitors. nih.govencyclopedia.pub Dysregulation of specific miRNAs can lead to either sensitivity or resistance to this compound by altering the expression of key cell cycle proteins and signaling pathways. encyclopedia.pubiiarjournals.org
Several miRNAs have been identified as contributors to resistance. For example, miR-432-5p has been shown to mediate resistance by suppressing the TGF-β pathway and subsequently increasing CDK6 expression. aacrjournals.org The upregulation of certain miRNAs in patients with intrinsic or acquired resistance suggests their potential as biomarkers. nih.gov Conversely, other miRNAs are associated with sensitivity to CDK4/6 inhibition. The table below summarizes key miRNAs and their observed role in modulating the response to CDK4/6 inhibitors.
| miRNA | Role in CDK4/6 Inhibition | Cancer Model(s) | Reference(s) |
| miR-432-5p | Resistance | ER+ Breast Cancer | researchgate.net, aacrjournals.org |
| miR-193b | Resistance | Prostate Cancer | researchgate.net |
| miR-223 | Resistance | HR-positive Breast Cancer | researchgate.net |
| Let-7a | Resistance | T-cell Acute Lymphoblastic Leukemia | researchgate.net |
| miR-21 | Resistance | T-cell Acute Lymphoblastic Leukemia | researchgate.net |
| miR-126 | Sensitivity | Breast Cancer | iiarjournals.org, researchgate.net |
| miR-326 | Sensitivity | Breast Cancer | researchgate.net |
| miR-29b-3p | Sensitivity | Anaplastic Large Cell Lymphoma | researchgate.net |
| miR-497 | Sensitivity | Anaplastic Large Cell Lymphoma | researchgate.net |
The extracellular signaling of miRNAs can also confer resistance to neighboring cell populations, adding another layer of complexity to this mechanism. aacrjournals.org These findings underscore the potential of miRNA-based diagnostics and therapeutics in the context of this compound treatment.
Tumor Microenvironment Contributions
The tumor microenvironment (TME) significantly influences the response and resistance to CDK4/6 inhibitors. nih.govmdpi.com this compound not only acts on tumor cells but also modulates the components of the TME, particularly immune cells. nih.govspandidos-publications.com
CDK4/6 inhibition can enhance anti-tumor immunity by increasing the presentation of antigens on tumor cells and boosting the production of certain cytokines. nih.gov It has been shown to suppress the proliferation of immunosuppressive regulatory T cells (Tregs) while enhancing the activation of effector T cells. nih.govspandidos-publications.com However, the TME can also contribute to resistance. Drug-resistant tumors may foster an immunosuppressive microenvironment, for example, by featuring macrophages with low levels of MHC-II, which impairs antigen presentation and T-cell activation. spandidos-publications.com Furthermore, while CDK4/6 inhibitors can increase the expression of the immune checkpoint ligand PD-L1 on tumor cells, which could enhance immunotherapy, this adaptation can also contribute to immune evasion and resistance. spandidos-publications.comfrontiersin.org These interactions highlight that the efficacy of this compound is not solely dependent on its direct effect on cancer cells but is intricately linked to its modulation of the surrounding TME. nih.gov
Drug-Dependent Resistance Phenotypes
Evidence suggests that the specific type of CDK4/6 inhibitor used can give rise to distinct, drug-dependent resistance phenotypes. mdpi.comaacrjournals.org While inhibitors like palbociclib (B1678290), ribociclib (B560063), and abemaciclib all target CDK4 and CDK6, differences in their biochemical properties and off-target effects can lead to different mechanisms of acquired resistance. aacrjournals.org
A key example of this divergence is the role of the oxidative phosphorylation (OxPhos) pathway. As mentioned previously, studies have demonstrated that palbociclib-resistant breast cancer cells may upregulate the OxPhos pathway, creating a therapeutic vulnerability to OxPhos inhibitors. aacrjournals.org Conversely, this same mechanism was not observed in some abemaciclib-resistant models, which instead showed upregulation of G2-M cell cycle pathways. mdpi.comaacrjournals.org This suggests that cells resistant to abemaciclib might remain sensitive to palbociclib, and vice-versa, indicating a lack of complete cross-resistance. mdpi.com These findings support the hypothesis that the molecular characteristics of early resistance are dependent on the specific CDK4/6 inhibitor used. mdpi.com Such drug-dependent resistance profiles have significant clinical implications, suggesting that transcriptomic analysis of resistant tumors could guide the strategic sequencing of different CDK4/6 inhibitors or the selection of specific combination therapies. aacrjournals.org
Strategies to Overcome Cdk4/6 in 2 Resistance
Combination Therapeutic Approaches
A primary strategy to combat resistance to Cdk4/6-IN-2 and other CDK4/6 inhibitors involves the use of combination therapies. accscience.com This approach is based on the rationale of simultaneously targeting multiple signaling pathways that cancer cells might exploit to bypass the effects of a single agent. spandidos-publications.com
Sequential Treatment Strategies
Sequential treatment involves a carefully timed administration of different therapeutic agents. Research indicates that the sequence of drug administration can significantly impact treatment efficacy. For instance, preclinical studies in pancreatic and high-grade serous ovarian cancers have shown that a sequential approach, where a CDK4/6 inhibitor like ribociclib (B560063) is administered after chemotherapy (such as cisplatin (B142131) or taxanes), can lead to a synergistic lethal effect and suppress cancer recurrence. mdpi.com This is in contrast to concurrent administration, where CDK4/6 inhibition can sometimes protect cancer cells from the effects of chemotherapeutic drugs that target the mitotic machinery. nih.gov
Furthermore, clinical trials are investigating the benefits of switching to a different CDK4/6 inhibitor or another endocrine therapy after resistance develops. For example, the MAINTAIN and postMONARCH studies have explored the efficacy of switching to ribociclib or abemaciclib (B560072), respectively, in combination with fulvestrant (B1683766) after progression on a prior CDK4/6 inhibitor. ascopubs.orgnih.gov These studies suggest that for some patients, continuing with a CDK4/6 inhibitor, albeit a different one, can prolong disease control. ascopubs.org
Simultaneous Multi-Pathway Targeting
A prevalent mechanism of resistance to CDK4/6 inhibitors involves the activation of alternative signaling pathways that drive cell proliferation. Therefore, a key strategy is the simultaneous targeting of the CDK4/6 pathway and these compensatory pathways. accscience.comspandidos-publications.com
One of the most extensively studied bypass pathways is the PI3K/AKT/mTOR pathway . nih.gov Aberrant activation of this pathway is a common feature in many cancers and a known contributor to CDK4/6 inhibitor resistance. nih.gov Preclinical models have demonstrated that combining CDK4/6 inhibitors with PI3K inhibitors or mTOR inhibitors can re-sensitize resistant cells and lead to tumor regression. nih.govfrontiersin.org For instance, the combination of the PI3K inhibitor alpelisib (B612111) with fulvestrant has shown to prolong progression-free survival in patients with PIK3CA-mutated advanced breast cancer who have previously received endocrine therapy. frontiersin.org Similarly, the triple combination of a CDK4/6 inhibitor (palbociclib), an AKT inhibitor (capivasertib), and endocrine therapy (fulvestrant) has shown efficacy in suppressing tumor growth in preclinical models resistant to both endocrine therapy and CDK4/6 inhibitors. nih.govfrontiersin.org
Another critical signaling network implicated in resistance is the RAS/MAPK pathway . mdpi.com This pathway, which includes key kinases like RAS, RAF, MEK, and ERK, can be activated downstream of growth factor receptors. spandidos-publications.comnih.gov Preclinical studies have shown that combining MEK inhibitors, such as selumetinib (B1684332), with CDK4/6 inhibitors can effectively inhibit the proliferation of resistant breast cancer cells. spandidos-publications.comnih.gov
The fibroblast growth factor receptor (FGFR) signaling pathway is also a significant contributor to resistance. spandidos-publications.com Amplification of FGFR1 can activate both the PI3K/AKT and RAS/MEK/ERK pathways. spandidos-publications.com Consequently, combining CDK4/6 inhibitors with FGFR inhibitors, such as lucitanib, has been shown to overcome resistance in preclinical models. spandidos-publications.com
| Combination Strategy | Rationale | Example Inhibitors |
| PI3K/AKT/mTOR Pathway Inhibition | Overcomes resistance driven by aberrant activation of this key survival pathway. nih.gov | Alpelisib (PI3K inhibitor), Capivasertib (AKT inhibitor), Everolimus (B549166) (mTOR inhibitor) nih.govfrontiersin.orgfrontiersin.org |
| RAS/MAPK Pathway Inhibition | Targets compensatory signaling through the RAS/RAF/MEK/ERK cascade. mdpi.com | Selumetinib (MEK inhibitor) spandidos-publications.comnih.gov |
| FGFR Pathway Inhibition | Blocks signaling from amplified fibroblast growth factor receptors that can drive resistance. spandidos-publications.com | Lucitanib (FGFR inhibitor) spandidos-publications.com |
Development of Next-Generation CDK4/6 Inhibitors
To address the limitations of current CDK4/6 inhibitors, including acquired resistance, research is focused on developing next-generation compounds with improved properties. accscience.com These efforts aim to create inhibitors that are more potent, more selective, or capable of overcoming specific resistance mechanisms. mdanderson.org
One approach involves developing inhibitors with greater selectivity for CDK4 over CDK6. mdanderson.org The rationale is that CDK4 is believed to be the primary mediator of the anti-tumor effects of these drugs, and increased selectivity may lead to fewer side effects and allow for higher, more effective dosing. mdanderson.orgonclive.com An example of such a next-generation inhibitor is PF-07220060, which has shown promise in early clinical trials by effectively suppressing tumor growth in models resistant to existing CDK4/6 inhibitors and endocrine therapy. mdanderson.orgonclive.com
Another avenue of development is the creation of inhibitors that also target CDK2. elifesciences.org Since CDK2 activation is a key mechanism of resistance to CDK4/6 inhibitors, dual CDK2/4/6 inhibitors or selective CDK2 inhibitors are being investigated. elifesciences.orgascopubs.org Preclinical data suggest that these agents can effectively reduce the phosphorylation of the retinoblastoma protein (Rb) and induce senescence in CDK4/6 inhibitor-resistant models. ascopubs.org
Targeting Key Resistance Nodes Identified in Preclinical and Translational Research
Preclinical and translational studies have been instrumental in identifying specific molecular alterations that drive resistance to CDK4/6 inhibitors. jhoponline.com Targeting these "resistance nodes" offers a personalized approach to overcoming treatment failure. jhoponline.com
A critical resistance mechanism is the loss of the retinoblastoma (Rb) tumor suppressor protein. nih.govjhoponline.com Since Rb is the primary target of CDK4/6 inhibitors, its absence renders these drugs ineffective. nih.gov In such cases, the cell cycle progresses through the action of the E2F transcription factor and the cyclin E-CDK2 axis. spandidos-publications.com This suggests that combining CDK4/6 inhibitors with inhibitors of the cyclin E-CDK2 axis could be a viable strategy to reverse resistance in patients with Rb loss. spandidos-publications.com
Amplification or overexpression of CDK4 or CDK6 can also lead to resistance by overwhelming the inhibitory effects of the drugs. spandidos-publications.com Similarly, upregulation of cyclins D or E can bypass the need for CDK4/6 activity. iiarjournals.org Research is ongoing to develop strategies that can counteract these specific alterations.
Furthermore, mutations in genes such as PIK3CA and NRAS have been identified in patients who have developed resistance. nih.gov These mutations can activate downstream signaling pathways, such as the mTOR pathway, creating a therapeutic vulnerability that could be exploited by combining CDK4/6 inhibitors with inhibitors of these pathways. nih.gov
Integration with Immunotherapies
A growing body of evidence suggests that CDK4/6 inhibitors can modulate the tumor immune microenvironment, making tumors more susceptible to immunotherapy. researchgate.net This has opened up the exciting possibility of combining CDK4/6 inhibitors with immune checkpoint inhibitors. nih.gov
CDK4/6 inhibitors have been shown to increase the presentation of tumor antigens on the surface of cancer cells, making them more visible to the immune system. tandfonline.com Specifically, they can upregulate the expression of MHC class I molecules. tandfonline.com Additionally, these inhibitors can promote the infiltration of T cells into the tumor and reduce the number of immunosuppressive regulatory T cells. researchgate.netaacrjournals.org
Clinical Research and Development of Cdk4/6 in 2
Early Phase Clinical Trials (Phase I/Ib/II)
Early phase clinical trials for CDK4/6 inhibitors were designed to establish the safety, tolerability, and preliminary efficacy of these agents, both as monotherapy and in combination with other cancer treatments.
Initial Phase I studies focused on determining the appropriate dosage and identifying any immediate safety concerns. These trials enrolled patients with various types of advanced solid tumors, not limited to breast cancer. The primary goal was to observe how the drug was metabolized in the body and to identify the maximum tolerated dose. Early efficacy signals, such as tumor shrinkage or stabilization of disease, were also noted. These promising initial results in patients with HR+ breast cancer, among other tumor types, provided the rationale for moving forward into more focused Phase II and III trials.
While CDK4/6 inhibitors have shown their most significant benefit when combined with endocrine therapy, their effectiveness as single agents (monotherapy) has also been evaluated. Abemaciclib (B560072), for instance, demonstrated efficacy as a monotherapy in heavily pretreated patients with HR+/HER2- metastatic breast cancer in the MONARCH 1 study nih.gov. This demonstrated that the agent had standalone antitumor activity, a finding that distinguished it slightly from other inhibitors in its class and supported its further development nih.govnih.gov.
Pivotal Phase III Clinical Trials in Breast Cancer
Following the promising results from early-phase trials, several large-scale, randomized Phase III studies were launched to definitively evaluate the efficacy of adding CDK4/6 inhibitors to standard endocrine therapy for patients with HR+, HER2- advanced breast cancer. These trials have consistently demonstrated a significant improvement in delaying disease progression.
The primary focus of Phase III development has been on the most common subtype of breast cancer, HR+/HER2-. The strategy has been to combine a CDK4/6 inhibitor with an anti-estrogen therapy, such as an aromatase inhibitor or fulvestrant (B1683766), to simultaneously block two key pathways that fuel cancer growth.
In the first-line setting for postmenopausal women with HR+/HER2- advanced breast cancer, CDK4/6 inhibitors are typically combined with an aromatase inhibitor (AI) like letrozole or anastrozole. Several landmark trials established this combination as the standard of care.
MONARCH 3: This trial investigated abemaciclib in combination with a nonsteroidal aromatase inhibitor (letrozole or anastrozole). The study showed a significant prolongation in PFS, with the median not reached in the abemaciclib arm compared to 14.7 months in the placebo arm at the time of the initial analysis nih.gov. The final OS results, after a median follow-up of 8.1 years, showed a clinically meaningful improvement of 13.1 months (66.8 months vs 53.7 months), though this result did not reach statistical significance nih.govascopost.com.
Interactive Data Table: First-Line Phase III Trials in HR+/HER2- Advanced Breast Cancer
| Trial | CDK4/6 Inhibitor | Endocrine Partner | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| PALOMA-2 | Palbociclib (B1678290) | Letrozole | 27.6 months vs 14.5 months dimensions.aidimensions.ai | 53.9 months vs 51.2 months ascopost.com |
| MONALEESA-2 | Ribociclib (B560063) | Letrozole | 25.3 months vs 16.0 months nih.govresearchgate.net | 63.9 months vs 51.4 months ascopost.comascopost.com |
| MONARCH 3 | Abemaciclib | Aromatase Inhibitor | 29.0 months vs 14.8 months ascopost.com | 66.8 months vs 53.7 months nih.gov |
For patients whose disease has progressed on a prior endocrine therapy, CDK4/6 inhibitors are combined with fulvestrant, a selective estrogen receptor degrader. This strategy has also been validated in several key Phase III trials.
PALOMA-3: This trial enrolled women with HR+/HER2- advanced breast cancer who had progressed on prior endocrine therapy. It compared palbociclib plus fulvestrant to placebo plus fulvestrant. The combination significantly improved median PFS (11.2 months vs 4.6 months) pfizer.comnih.gov. An updated, exploratory analysis showed a clinically meaningful improvement in median OS of 6.8 months (34.8 months vs. 28.0 months) with the palbociclib combination nih.govonclive.com.
MONALEESA-3: This study evaluated ribociclib plus fulvestrant in postmenopausal women as a first- or second-line treatment. The trial demonstrated a significant OS benefit for the combination asco.org. With extended follow-up, the median OS was 53.7 months for the ribociclib group versus 41.5 months for the placebo group asco.orgnih.gov. In the first-line subgroup, the median OS reached an impressive 67.6 months ascopost.comascopost.comnih.gov.
MONARCH 2: This trial assessed abemaciclib plus fulvestrant in women with HR+/HER2- advanced breast cancer that had progressed on prior endocrine therapy ascopubs.org. The combination led to a significant improvement in median PFS (16.4 months vs 9.3 months) and a statistically significant improvement in median OS (45.8 months vs 37.2 months) aacrjournals.orgnih.gov.
Interactive Data Table: Phase III Trials with Fulvestrant in HR+/HER2- Advanced Breast Cancer
| Trial | CDK4/6 Inhibitor | Setting | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| PALOMA-3 | Palbociclib | Second-Line | 11.2 months vs 4.6 months pfizer.comnih.gov | 34.8 months vs 28.0 months nih.gov |
| MONALEESA-3 | Ribociclib | First/Second-Line | Not Reported | 53.7 months vs 41.5 months asco.org |
| MONARCH 2 | Abemaciclib | Second-Line | 16.4 months vs 9.3 months nih.gov | 45.8 months vs 37.2 months aacrjournals.org |
Hormone Receptor-Positive, HER2-Negative Advanced Breast Cancer
Efficacy in Pre- and Post-Menopausal Women
The efficacy of CDK4/6 inhibitors in combination with endocrine therapy has been established in both pre- and post-menopausal women with hormone receptor-positive (HR+), HER2-negative (HER2-) advanced or metastatic breast cancer.
In pre-menopausal women , the MONALEESA-7 trial demonstrated a significant improvement in progression-free survival (PFS) with the addition of ribociclib to endocrine therapy. The median PFS was 23.8 months for the ribociclib group compared to 13.0 months for the placebo group nih.gov.
For post-menopausal women , several landmark trials have confirmed the benefit of CDK4/6 inhibitors. The PALOMA-2 trial showed that palbociclib plus letrozole resulted in a median PFS of 24.8 months mdpi.com. Similarly, the MONALEESA-2 trial reported a median PFS of 25.3 months with ribociclib and letrozole mdpi.com. The MONARCH 3 trial found a median PFS of 28 months for abemaciclib combined with an aromatase inhibitor mdpi.com. These foundational studies have established the combination of a CDK4/6 inhibitor with endocrine therapy as a standard of care for this patient population mdpi.comnih.gov. Real-world studies have further supported these findings, showing significant clinical benefits in first-line treatment scenarios frontiersin.orgnih.gov.
HER2-Positive Breast Cancer Combinations
The role of CDK4/6 inhibitors is being actively investigated in HER2-positive (HER2+) breast cancer, a subtype with different treatment paradigms ascopubs.org. Preclinical data suggest that CDK4/6 is downstream of resistance mechanisms to HER2-targeted therapies and that inhibiting it could reverse resistance to treatments like trastuzumab onclive.com.
Triple-Negative Breast Cancer Combinations
Triple-negative breast cancer (TNBC) is an aggressive subtype with limited targeted treatment options dovepress.comnih.gov. While traditionally considered a poor candidate for CDK4/6 inhibition due to the frequent loss of the retinoblastoma (Rb) protein, a key target of this pathway, emerging research suggests potential benefits, particularly in combination with other agents onclive.comdovepress.comnih.gov.
Preclinical studies have shown that combining CDK4/6 inhibitors with chemotherapy, PI3K/mTOR inhibitors, or other targeted agents may have a synergistic effect in Rb-proficient TNBC cells onclive.comdovepress.comnih.govnih.gov. For instance, combining a PI3K inhibitor with a CDK4/6 inhibitor has been shown to reduce mTOR activity, leading to cell-cycle arrest and apoptosis in TNBC cell lines nih.gov. Clinical trials are currently underway to explore these combination strategies and to identify biomarkers that could predict which TNBC patients are most likely to respond dovepress.comnih.gov.
Adjuvant Therapy Studies
Following their success in the metastatic setting, CDK4/6 inhibitors are being evaluated as adjuvant therapy for patients with high-risk, early-stage HR+/HER2- breast cancer to reduce the risk of recurrence jwatch.orgmedthority.comnih.gov. The results from these trials have been mixed.
The monarchE trial, evaluating abemaciclib, showed a significant improvement in invasive disease-free survival (iDFS) when added to endocrine therapy for patients with high-risk early breast cancer jwatch.orgascopubs.org. At a median follow-up of 27 months, there was a 5.4% absolute improvement in 3-year iDFS jwatch.org. Similarly, the NATALEE trial with ribociclib also reported positive iDFS results ascopubs.orgnih.gov.
In contrast, the PALLAS and PENELOPE-B trials, which both investigated palbociclib in the adjuvant setting, did not meet their primary endpoints of improving iDFS ascopubs.orgnih.gov. The divergent outcomes across these trials may be attributable to differences in trial design, patient populations, drug pharmacology, and treatment duration ascopubs.org.
Adjuvant CDK4/6 Inhibitor Trial Outcomes
| Trial | CDK4/6 Inhibitor | Primary Outcome | Result |
|---|---|---|---|
| monarchE | Abemaciclib | Invasive Disease-Free Survival (iDFS) | Positive jwatch.orgascopubs.org |
| NATALEE | Ribociclib | Invasive Disease-Free Survival (iDFS) | Positive ascopubs.orgnih.gov |
| PALLAS | Palbociclib | Invasive Disease-Free Survival (iDFS) | Negative ascopubs.orgnih.gov |
Real-World Data Analysis and Patient-Centered Treatment Plans
Real-world data (RWD) and real-world evidence (RWE) are crucial for understanding the effectiveness of CDK4/6 inhibitors in a broader patient population than is typically included in clinical trials frontiersin.orgnih.gov. These studies provide insights into treatment patterns, long-term outcomes, and the impact of patient characteristics on treatment success mdpi.comnih.gov.
Comparative Effectiveness Studies
In the absence of head-to-head clinical trials directly comparing the three approved CDK4/6 inhibitors, real-world comparative effectiveness studies are of high interest. These studies have shown broadly similar efficacy among palbociclib, ribociclib, and abemaciclib in the first-line treatment of HR+/HER2- metastatic breast cancer tempus.comnih.gov.
Impact of Patient Profile (e.g., Age, Comorbidities)
Patient characteristics such as age and the presence of comorbidities can influence the effectiveness and tolerability of CDK4/6 inhibitors mdpi.comnih.gov. A real-world data analysis showed that younger patients (under 50) tended to have more aggressive tumor biology, which negatively impacted survival outcomes nih.gov. In this younger group, ribociclib was associated with the highest survival benefit nih.gov.
Clinical Trials Beyond Breast Cancer
While the initial success of Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors was prominently established in the treatment of hormone receptor-positive breast cancer, extensive research has been undertaken to explore their efficacy across a spectrum of other malignancies. The dysregulation of the CDK4/6-retinoblastoma (Rb) pathway is a common feature in many types of cancer, providing a strong rationale for investigating these targeted therapies in diverse solid tumors.
Non-Small Cell Lung Cancer
Aberrant activation of the CDK4/6 pathway is a frequent event in non-small cell lung cancer (NSCLC), making it a compelling target for therapeutic intervention. nih.govoncotarget.com Clinical trials have been conducted to evaluate the role of CDK4/6 inhibitors, both as monotherapy and in combination with other agents, in this patient population. nih.gov
Preclinical studies have also suggested that combining CDK4/6 inhibitors with immunotherapy could be a promising strategy. This combination has been shown to promote tumor regression in animal models, associated with enhanced antigen presentation and an increase in cytotoxic T-cell activity against lung cancer cells. nih.gov Further clinical investigation is warranted to explore the potential of combining CDK4/6 inhibitors with other targeted therapies, such as mTOR inhibitors, particularly in tumors with specific genetic mutations like activated RAS. oncotarget.comsemanticscholar.org
| CDK4/6 Inhibitor Trial in NSCLC |
| Drug |
| Phase |
| Patient Population |
| Key Findings |
| Objective Response Rate |
| Stable Disease |
| Median Overall Survival (All Patients) |
| Median Overall Survival (Patients with Stable Disease) |
| Source |
Glioblastoma
Glioblastoma (GBM) is a highly aggressive brain tumor where the cyclin D-CDK4/6-Rb pathway is frequently activated. nih.govascopubs.org The potential of CDK4/6 inhibitors has been explored in this context, with a particular focus on agents that can effectively cross the blood-brain barrier. Abemaciclib is one such inhibitor that has demonstrated good brain penetration. nih.govascopubs.org
Another study combined abemaciclib with an investigational ERK1/2 inhibitor, LY3214996, for recurrent glioblastoma. This trial yielded less favorable results, which was attributed to the inadequate penetration of LY3214996 into the central nervous system. medpath.com
| INSIGhT Trial: Abemaciclib in Glioblastoma |
| Drug |
| Phase |
| Patient Population |
| Key Findings |
| Median Progression-Free Survival (PFS) |
| Median Overall Survival (OS) |
| Conclusion |
| Source |
Melanoma
Dysregulation of the CDK4/6 pathway is a common feature in melanoma, providing a rationale for the use of CDK4/6 inhibitors. mdpi.com Clinical trials have explored these agents both as monotherapies and in combination with other targeted treatments like BRAF/MEK inhibitors.
A phase II trial investigated palbociclib monotherapy in 15 patients with advanced acral melanoma who had genetic aberrations in the CDK4 pathway. nih.govascopubs.org The study showed preliminary efficacy, with one patient achieving a confirmed partial response and three patients (20%) experiencing tumor shrinkage at 8 weeks. nih.govascopubs.org The median PFS was 2.2-2.5 months, and the median OS was 8.1-9.5 months. nih.govascopubs.org
Combination therapies have also been evaluated. A phase I-II study combined palbociclib with the BRAF inhibitor vemurafenib in patients with BRAF V600-mutant metastatic melanoma. aacrjournals.orgnih.gov Among 18 enrolled patients, many of whom were heavily pretreated, five (27.8%) showed a clinical response. aacrjournals.orgnih.gov The median PFS in this study was 2.8 months. aacrjournals.orgnih.gov Another trial presented preliminary results of a triple combination of encorafenib (BRAF inhibitor), binimetinib (MEK inhibitor), and ribociclib in patients with BRAF-V600-mutant melanoma. Over half of the patients (52.4%) experienced a reduction in tumor size, and the median PFS was nine months. mdpi.com
Colorectal Cancer
The efficacy of CDK4/6 inhibitors in colorectal cancer (CRC) has been investigated, particularly in combination with inhibitors of other signaling pathways, such as the PI3K and MAPK pathways. ascopubs.org Preclinical studies have shown that the combination of the PI3K inhibitor alpelisib (B612111) and the CDK4/6 inhibitor ribociclib has a synergistic anti-proliferative effect across various CRC cell lines, regardless of their mutational status. ascopubs.orgmdpi.com This combination led to a more complete suppression of the PI3K/AKT/mTOR pathway and a significant reduction in tumor growth in in-vivo models. ascopubs.orgmdpi.com These preclinical findings suggest that this dual-inhibition strategy could be a promising therapeutic approach for CRC and warrants further clinical exploration. mdpi.com
Ovarian Cancer
Deregulation of the CDK4/6 pathway is also common in ovarian cancer, suggesting a potential therapeutic role for CDK4/6 inhibitors. ascopubs.org A phase II study evaluated the efficacy and safety of palbociclib in patients with recurrent ovarian cancer. The results indicated that palbociclib was well-tolerated and demonstrated single-agent activity in a heavily pretreated population. ascopubs.org
Combination therapies are also under active investigation. A phase I trial tested the safety and efficacy of combining ribociclib with standard platinum-based chemotherapy (carboplatin and paclitaxel) in patients with recurrent, platinum-sensitive ovarian cancer. jci.org Preclinical data suggested a synergistic effect, with ribociclib enhancing cisplatin-mediated cell death when administered concurrently or immediately after. jci.org In a phase II trial for recurrent low-grade serous ovarian carcinoma, the combination of ribociclib and letrozole resulted in a clinical benefit for 79% of the 48 patients analyzed. nih.gov Additionally, several other clinical trials are ongoing to assess various combinations, including palbociclib with cisplatin (B142131) or carboplatin, and abemaciclib with the PARP inhibitor olaparib. nih.gov
Other Solid Tumors (e.g., Meningiomas)
The use of CDK4/6 inhibitors is being explored in other central nervous system tumors, such as meningioma, the most common type of primary brain tumor. Abemaciclib, due to its ability to penetrate the brain, has been a focus of this research. ivybraintumorcenter.org
A multicenter basket trial investigated abemaciclib in various recurrent CNS tumors and found notable activity in patients with recurrent meningioma (grades 2 or 3). oup.com In this cohort of 22 patients, the median PFS was 15 months, and the 6-month PFS (PFS6) rate was 68.2%. oup.com Sixteen of the 22 patients (73%) achieved stable disease. oup.com
Another phase II trial (Alliance A071401) specifically evaluated abemaciclib in patients with recurrent grade 2 or 3 meningiomas harboring certain genetic alterations (NF2 mutations or CDK pathway alterations). ascopubs.org In an initial analysis of 24 evaluable patients, the PFS6 rate was 54%, significantly improved compared to a historical rate of 15%. medpath.com When expanded to 35 patients, the PFS6 was 49%. medpath.com While no objective responses were seen, two-thirds of patients had stable disease. medpath.com These promising results have prompted further investigation, including a randomized Phase 2 study of abemaciclib in patients with newly diagnosed grade 3 meningioma. ivybraintumorcenter.orgcenterwatch.com
Based on a thorough review of available scientific and clinical trial information, there is currently no public data on the clinical research and development of the specific chemical compound “Cdk4/6-IN-2” in hematologic malignancies or any other human condition.
The search results indicate that this compound is a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) and is referenced in patent literature. medchemexpress.commedchemexpress.com Preclinical data demonstrates its activity in inhibiting various cancer cell lines in vitro, including the mantle cell lymphoma cell line JeKo-1. medchemexpress.com
However, multiple sources explicitly state that there is "No Development Reported" regarding its clinical trial status. medchemexpress.commedchemexpress.com This suggests that this compound is a compound used for laboratory research and has not progressed into human clinical trials.
Therefore, the requested article sections on "," including its use in hematologic malignancies and information on ongoing clinical trials, cannot be generated due to the absence of the necessary factual information in the public domain.
Biomarkers for Cdk4/6 in 2 Response and Resistance
Predictive Biomarkers of Response
Predictive biomarkers help identify patients who are most likely to benefit from therapy with a CDK4/6 inhibitor. The core mechanism of these inhibitors relies on a functional cyclin D-CDK4/6-retinoblastoma (Rb) pathway. frontiersin.orgunclineberger.org
Cyclin D1, encoded by the CCND1 gene, is a crucial binding partner for CDK4 and CDK6, and its amplification is observed in 10-35% of breast cancers. nih.govnih.gov This amplification leads to cyclin D1 overexpression and hyperactivation of the CDK4/6 complex, promoting cell cycle progression. nih.govnih.gov Given this direct role, CCND1 amplification was hypothesized to be a strong predictor of sensitivity to CDK4/6 inhibitors. clinmedjournals.org However, clinical data from pivotal trials like PALOMA-2 and PALOMA-3 did not show a significant difference in progression-free survival for patients with CCND1 amplification. amegroups.org This suggests that while essential for the pathway's function, its amplification alone is not a definitive predictive biomarker for enhanced response to CDK4/6 inhibitors in unselected patient populations. nih.gov
The CDKN2A gene encodes the p16INK4A protein, a tumor suppressor that acts as an endogenous inhibitor of the cyclin D-CDK4/6 complex. frontiersin.orgaacrjournals.org Loss of p16 function, often through homozygous deletion of the CDKN2A locus, leads to unchecked CDK4/6 activity and is a common event in many cancers. aacrjournals.orgnih.gov Preclinical models, including those for dermatofibrosarcoma protuberans and pancreatic cancer, have shown that CDKN2A loss can render tumors dependent on CDK4/6, making them sensitive to inhibitors like palbociclib (B1678290). nih.govaacrjournals.orgaacrjournals.org However, similar to CCND1 amplification, clinical analyses from the PALOMA trials did not find that loss of p16 was associated with an improved benefit from palbociclib. amegroups.orgnih.gov Therefore, its utility as a standalone predictive biomarker remains controversial in clinical practice. amegroups.org
Table 1: Predictive Biomarkers for Cdk4/6-IN-2 Response
| Biomarker | Status for Predicted Response | Key Research Findings | References |
|---|---|---|---|
| Hormone Receptor (ER/PgR) | ER-Positive | ER signaling is intertwined with the Cyclin D1-CDK4/6 pathway, creating dependence. Standard of care for HR+/HER2- breast cancer involves CDK4/6 inhibitors with endocrine therapy. | tandfonline.comnih.govaacrjournals.orgclinmedjournals.org |
| HER2 | HER2-Negative | Primary efficacy of CDK4/6 inhibitors is established in HER2-negative breast cancer. Research is ongoing for HER2-positive disease, often in combination with anti-HER2 agents. | cancernetwork.comnih.govresearchgate.net |
| Cyclin D1 Amplification (CCND1) | Amplified (Hypothesized) | Preclinically, CCND1 amplification suggests dependence on the CDK4/6 pathway. However, clinical trials have not confirmed it as a predictive biomarker for enhanced response. | amegroups.orgnih.govnih.govnih.gov |
| CDKN2A Loss (p16) | Loss of Function (Hypothesized) | Loss of the p16 inhibitor suggests increased reliance on CDK4/6. Preclinical data supports this, but clinical trial analyses have shown controversial results regarding its predictive value. | amegroups.orgnih.govnih.govaacrjournals.org |
Biomarkers of Resistance
Resistance to CDK4/6 inhibitors can be primary (intrinsic) or acquired. nih.govmdpi.com Understanding the molecular mechanisms driving resistance is key to overcoming treatment failure.
The retinoblastoma protein (RB1) is the ultimate target of CDK4/6 kinase activity. unclineberger.org CDK4/6 inhibitors work by preventing the phosphorylation of RB1, thereby keeping it in its active, growth-suppressive state. nih.govfrontiersin.org Consequently, the loss of functional RB1 is a well-established and critical mechanism of resistance to CDK4/6 inhibitors. frontiersin.orgecancer.org If the RB1 protein is absent or non-functional due to mutations or deletion, the inhibitory effect of blocking CDK4/6 is nullified, as the downstream checkpoint is already gone. frontiersin.orgascopubs.org Multiple preclinical and clinical studies have confirmed that loss-of-function mutations or deletions in the RB1 gene are detected in patients whose tumors have developed resistance to CDK4/6 inhibitors. ecancer.orgascopubs.org The emergence of new RB1 mutations in circulating tumor DNA (ctDNA) has been observed in 2%-9% of patients at the time of acquired resistance. ascopubs.org Therefore, intact RB1 is considered essential for the activity of CDK4/6 inhibitors, and its loss is a definitive biomarker of resistance. ascopubs.orgaacrjournals.org
Table 2: Biomarkers of Resistance to this compound
| Biomarker | Status for Predicted Resistance | Key Research Findings | References |
|---|---|---|---|
| Retinoblastoma (RB1) Gene | Mutations or Loss of Function | RB1 is the key downstream target of CDK4/6. Its functional loss bypasses the cell cycle block induced by inhibitors, leading to resistance. Emergence of RB1 mutations is a known mechanism of acquired resistance. | frontiersin.orgecancer.orgascopubs.orgaacrjournals.org |
CDK6 Overexpression
Elevated expression of Cyclin-Dependent Kinase 6 (CDK6) has been identified as a significant factor in the development of resistance to CDK4/6 inhibitors. tandfonline.comamegroups.cn While CDK4/6 inhibitors are designed to block the activity of both kinases, an overabundance of CDK6 can diminish their therapeutic effect. nih.gov
Preclinical studies have demonstrated that cell lines engineered to overexpress CDK6 exhibit resistance to CDK4/6 inhibitors. tandfonline.com In some instances, the knockdown of CDK6 in these resistant cell lines can restore sensitivity to the drug. tandfonline.com This suggests a direct causal link between CDK6 levels and drug efficacy. One proposed mechanism is that elevated CDK6 can lead to a decrease in the expression of estrogen and progesterone (B1679170) receptors, thereby reducing the effectiveness of concurrent endocrine therapies often administered with CDK4/6 inhibitors. tandfonline.com
Furthermore, research has indicated that the loss of function of the FAT1 tumor suppressor gene can lead to increased CDK6 expression. This occurs through the downregulation of the Hippo signaling pathway, which in turn promotes resistance to CDK4/6 inhibitors. tandfonline.comamegroups.org In clinical settings, high baseline levels of CDK6 in metastatic biopsies have been correlated with a significantly shorter progression-free survival in patients receiving treatment. tandfonline.com This highlights CDK6 overexpression as a key biomarker of resistance. Some studies have even suggested that CDK6 may play a more critical role than CDK4 in certain resistance contexts. amegroups.cn
Table 1: Research Findings on CDK6 Overexpression and Cdk4/6 Inhibitor Resistance
| Finding | Implication for this compound | Supporting Evidence |
|---|---|---|
| Acquired CDK6 amplification leads to diminished response. | Potential for acquired resistance to this compound. | Knockdown of CDK6 restored drug sensitivity in resistant cell lines. tandfonline.com |
| FAT1 loss-of-function increases CDK6 expression. | A potential genetic marker for predicting resistance. | FAT1-deficient cells were resensitized to a CDK4/6 inhibitor after CDK6 knockdown. tandfonline.comamegroups.org |
| High baseline CDK6 correlates with shorter progression-free survival. | A prognostic biomarker for treatment outcome. | Clinical data from patients with ER+ advanced breast cancer. tandfonline.com |
| CDK6 overexpression can reduce ER/PR expression. | May render concurrent endocrine therapy ineffective. | Observed in breast cancer cell lines. tandfonline.com |
ESR1 Mutations
Mutations in the estrogen receptor 1 gene (ESR1) are well-established drivers of resistance to endocrine therapies. aacrjournals.org Their role in resistance to CDK4/6 inhibitors, which are often co-administered with endocrine agents, is an area of active investigation. aacrjournals.orgmedpagetoday.com
Analysis of clinical data from patients with ER+/HER2- metastatic breast cancer has shown a significant enrichment of ESR1 mutations in patients who have been treated with CDK4/6 inhibitors compared to those who have not. aacrjournals.orgnih.gov This suggests that these mutations may be selected for during treatment and could contribute to acquired resistance.
Specifically, "hotspot" mutations such as Y537S and D538G have been shown in preclinical models to drive resistance to CDK4/6 inhibitors, both alone and in combination with antiestrogen (B12405530) therapies. aacrjournals.orgnih.gov Cells harboring these mutations display a significantly higher IC50 (the concentration of a drug that gives half-maximal response) for palbociclib, a commonly used CDK4/6 inhibitor. aacrjournals.org Xenograft models using these mutant cell lines also demonstrated continued tumor growth despite treatment. aacrjournals.orgnih.gov
Interestingly, the impact of ESR1 mutations on CDK4/6 inhibitor efficacy may depend on the endocrine partner drug. medpagetoday.com Some real-world data suggests that while ESR1 mutations are associated with worse outcomes when a CDK4/6 inhibitor is paired with an aromatase inhibitor, this is not the case when paired with a selective estrogen receptor degrader (SERD) like fulvestrant (B1683766). medpagetoday.com This indicates that the choice of endocrine therapy is crucial in overcoming resistance mediated by ESR1 mutations.
Table 2: Impact of ESR1 Mutations on CDK4/6 Inhibitor Efficacy
| ESR1 Mutation Status | CDK4/6i + Aromatase Inhibitor | CDK4/6i + Fulvestrant (SERD) |
|---|---|---|
| Wild-Type | Favorable Outcome | Favorable Outcome |
| Mutant (e.g., Y537S, D538G) | Worse Outcome | Similar outcome to wild-type |
Circulating Tumor DNA (ctDNA) Analysis for Resistance Drivers
The analysis of circulating tumor DNA (ctDNA) from blood samples, often referred to as a "liquid biopsy," offers a non-invasive method to monitor tumor evolution and identify emerging resistance mechanisms in real-time. nih.govmdpi.com This is particularly valuable for tracking resistance to CDK4/6 inhibitors.
Serial ctDNA analysis can detect an increase in the levels of specific mutations well before disease progression is evident on radiological imaging. nih.govnih.gov This provides an early warning system and a potential window for therapeutic intervention. Studies have shown that a rise in ctDNA levels can precede clinical progression by an average of three months. nih.gov
Through ctDNA sequencing, a variety of genetic alterations associated with CDK4/6 inhibitor resistance have been identified. These include:
RB1 loss-of-function mutations: As the retinoblastoma protein (Rb) is a direct target of CDK4/6, its loss renders the inhibitors ineffective. mdpi.comaacrjournals.org
Activating mutations in the PI3K pathway: Alterations in genes like PIK3CA and AKT1 can bypass the cell cycle block imposed by CDK4/6 inhibitors. nih.govaacrjournals.org
Alterations in other cell cycle regulators: Amplifications of genes like CCNE1 (Cyclin E1) and AURKA (Aurora Kinase A) can also drive resistance. aacrjournals.orgtempus.com
Mutations in growth factor receptor pathways: Activating mutations in FGFR2 and ERBB2 (HER2) have been detected in resistant tumors. aacrjournals.org
The ability of ctDNA analysis to capture the genomic heterogeneity of multiple tumor sites is a significant advantage over traditional tissue biopsies. nih.gov This comprehensive view of the tumor's genetic landscape is crucial for understanding the multifaceted nature of drug resistance.
Protein Expression Analysis (e.g., pRb, p21/p27-cyclin complex)
The analysis of protein expression levels and their interactions within the cell cycle machinery provides further insight into the mechanisms of response and resistance to CDK4/6 inhibitors.
Phosphorylated Retinoblastoma Protein (pRb): The primary mechanism of action of CDK4/6 inhibitors is to prevent the phosphorylation of the retinoblastoma protein (Rb). frontiersin.orgmdpi.com Therefore, the presence of phosphorylated Rb (pRb) in tumor cells treated with a CDK4/6 inhibitor is a direct indicator of drug resistance. In sensitive cells, treatment should lead to a significant reduction in pRb levels. mdpi.com
p21/p27-Cyclin Complex: The proteins p21 and p27 are cyclin-dependent kinase inhibitors (CKIs) that can also act as assembly factors for cyclin D-CDK4/6 complexes. nih.govgenesandcancer.com The composition of these complexes can influence the sensitivity to CDK4/6 inhibitors.
p21 and p27 as Inhibitors: These proteins can bind to and inhibit the activity of cyclin-CDK complexes, thereby halting cell cycle progression. nih.govclinicsinoncology.com
p21 and p27 as Assembly Factors: Paradoxically, p21 and p27 can also stabilize the cyclin D-CDK4/6 complex. nih.govgenesandcancer.com The context and stoichiometry of these interactions appear to be critical.
Research suggests that a higher interaction between CDK4 and p21 is associated with increased sensitivity to CDK4/6 inhibitors, whereas an enrichment of CDK6 and its complexes may be linked to resistance. mdpi.com The sequestration of p21 and p27 by an overabundance of cyclin D-CDK4/6 complexes can also lead to the activation of CDK2, providing a bypass mechanism for resistance. nih.gov Therefore, analyzing the expression and interaction patterns of these proteins can serve as a valuable biomarker.
Table 3: Protein Biomarkers and Their Association with Cdk4/6 Inhibitor Response
| Protein/Complex | Association with Sensitivity | Association with Resistance |
|---|---|---|
| pRb | Low to undetectable levels after treatment. | Persistent high levels after treatment. mdpi.com |
| CDK4-p21 complex | Higher levels of interaction. mdpi.com | Lower levels of interaction. mdpi.com |
| CDK6 | Lower expression. | Higher expression. mdpi.com |
Pharmacological Considerations of Cdk4/6 in 2
Differential Potency and Selectivity for CDK4 vs. CDK6
Cdk4/6-IN-2, a compound identified in patent US20180000819A1 as "Compound 1," is a potent inhibitor of both Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). medchemexpress.comglpbio.com Biochemical assays have determined its half-maximal inhibitory concentration (IC50) to be 2.7 nM for CDK4 and 16 nM for CDK6. medchemexpress.comglpbio.com
This data indicates that this compound has a notable differential potency, exhibiting greater selectivity for CDK4 over CDK6. The compound is approximately 5.9 times more potent at inhibiting CDK4 than CDK6. This level of selectivity is a key characteristic among different CDK4/6 inhibitors and can influence their biological activity and potential therapeutic profile. frontiersin.orgoncotarget.com For comparison, the well-studied inhibitor abemaciclib (B560072) is also more potent against CDK4 than CDK6, a feature that has been suggested to contribute to its specific clinical effects. frontiersin.orgmdpi.com
The inhibitory action of this compound has also been evaluated in various cancer cell lines. The IC50 values for cellular proliferation are provided in the table below, demonstrating its activity across different cancer types. glpbio.com
| Cell Line | Cancer Type | IC50 (nM) |
| H358 | Non-small cell lung cancer | 290.9 |
| H441 | Non-small cell lung cancer | 147.8 |
| PC3 | Prostate cancer | 260.5 |
| MV-4-11 | Acute myeloid leukemia | 139 |
| JeKo-1 | Mantle cell lymphoma | 36.98 |
| SW780 | Bladder cancer | 162.5 |
| HGC-27 | Gastric cancer | 316.4 |
Data sourced from patent literature for this compound (Compound 1). glpbio.com
Implications of Continuous vs. Intermittent Dosing Regimens
There is no publicly available research on the implications of continuous versus intermittent dosing regimens specifically for this compound. Studies on this topic have focused on approved drugs like palbociclib (B1678290) and abemaciclib, which have different dosing schedules based on their clinical profiles. who.intmassgeneral.orgnih.gov
Central Nervous System Penetration and Therapeutic Implications
There is no publicly available research to confirm whether this compound can cross the blood-brain barrier or what its therapeutic implications for central nervous system conditions might be. This area of research is significant for other CDK4/6 inhibitors, like abemaciclib, which has demonstrated CNS penetration. oup.comahdbonline.comdovepress.comoncotarget.com
Interactions with Other Signaling Pathways (e.g., feedback inhibition)
There is no publicly available research detailing the specific interactions of this compound with other signaling pathways or any feedback inhibition mechanisms it may cause. The CDK4/6 pathway, in general, has extensive crosstalk with other key mitogenic pathways in cancer cells, including the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways. frontiersin.orgnih.govdovepress.com Inhibition of CDK4/6 can lead to complex feedback loops, but these have not been documented specifically for this compound.
Q & A
Q. What are the primary molecular targets and inhibitory profiles of CDK4/6-IN-2 in preclinical models?
- Methodological Answer : this compound is a dual inhibitor targeting CDK4 and CDK6, with IC50 values of 2.7 nM and 16 nM, respectively, as determined by kinase inhibition assays using recombinant proteins . To validate target engagement, researchers should:
- Perform cell cycle analysis via flow cytometry (e.g., propidium iodide staining) to assess G1 phase arrest in breast cancer cell lines (e.g., MCF-7).
- Use Western blotting to measure phosphorylation levels of retinoblastoma (Rb) protein, a downstream substrate of CDK4/6.
Table 1 : Comparative IC50 Values in Preclinical Studies
| Assay Type | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Cell Line/Model | Reference |
|---|---|---|---|---|
| Kinase Inhibition | 2.7 | 16 | Recombinant proteins |
Q. What pharmacokinetic (PK) parameters should be prioritized when assessing this compound in vivo efficacy?
- Methodological Answer : Key PK parameters include AUC0-∞ (area under the curve), Cmax (maximum plasma concentration), Tmax (time to Cmax), and half-life . These are typically analyzed using non-compartmental pharmacokinetic methods after oral administration in murine models . For reproducibility:
- Collect serial blood samples at timepoints (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).
- Use LC-MS/MS for quantification, ensuring calibration curves meet FDA guidelines for accuracy (±15% deviation).
Q. Which cell-based assays are optimal for evaluating this compound-induced cell cycle arrest?
- Methodological Answer :
- Flow cytometry with propidium iodide staining to quantify G1 phase accumulation (e.g., in ER+ breast cancer lines like T47D).
- BrdU/EdU incorporation assays to measure DNA synthesis inhibition.
- Immunoblotting for cyclin D1-CDK4/6 complex formation and Rb phosphorylation status .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound resistance mechanisms in HR+ breast cancer?
- Methodological Answer : To model resistance:
- Generate long-term treated cell lines by exposing MCF-7 or T47D cells to gradually increasing this compound doses over 6–12 months.
- Perform RNA-seq or CRISPR screens to identify upregulated survival pathways (e.g., PI3K/AKT, FGFR).
- Validate findings using patient-derived xenografts (PDX) treated with this compound ± pathway-specific inhibitors (e.g., AKT inhibitor capivasertib) .
Table 2 : Experimental Models for Resistance Studies
| Model Type | Advantages | Limitations |
|---|---|---|
| In vitro (cell lines) | High throughput, cost-effective | Limited microenvironment complexity |
| PDX | Recapitulates tumor heterogeneity | High cost, long timeline |
Q. How to address contradictions in this compound efficacy across different tumor microenvironments?
- Methodological Answer : Discrepancies may arise due to stromal interactions or hypoxia. To resolve:
Q. What statistical approaches are recommended for analyzing this compound combination therapy synergy?
- Methodological Answer : Use Chou-Talalay’s combination index (CI) :
- CI < 1: Synergy; CI = 1: Additivity; CI > 1: Antagonism.
Alternatively, apply Bliss independence model to calculate expected vs. observed inhibition.
Ensure sample sizes are powered (e.g., n ≥ 6 per group) and include controls for off-target effects .
Q. What strategies can enhance this compound selectivity and reduce off-target kinase inhibition?
- Methodological Answer :
- Conduct structure-activity relationship (SAR) studies to modify the compound’s hinge-binding region.
- Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target hits.
- Validate selectivity in CDK4/6-knockout models via CRISPR-Cas9 .
Methodological Best Practices
- Data Analysis : Employ mixed-effects models for longitudinal PK/PD data to account for inter-individual variability .
- Ethical Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
- Reproducibility : Follow ARRIVE guidelines for preclinical studies, including detailed methods in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
